molecular formula C27H24N2O4 B2739035 Fmoc-D-2-Me-Trp-OH

Fmoc-D-2-Me-Trp-OH

Katalognummer: B2739035
Molekulargewicht: 440.5 g/mol
InChI-Schlüssel: MMPTVKMTZAMBFI-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-D-2-Me-Trp-OH is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPTVKMTZAMBFI-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Chemical Landscape of Fmoc-D-2-Me-Trp-OH: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the chemical properties, synthesis protocols, and potential biological significance of Fmoc-D-2-Me-Trp-OH is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of this N-α-Fmoc-protected derivative of D-2-methyltryptophan, a crucial building block for the synthesis of novel peptides with unique structural and functional characteristics.

This compound, with the chemical formula C₂₇H₂₄N₂O₄ and a molecular weight of 440.49 g/mol , is a white to off-white solid. The presence of a methyl group at the 2-position of the indole (B1671886) ring introduces significant steric hindrance and alters the electronic properties of the tryptophan side chain, thereby influencing the conformation and bioactivity of peptides incorporating this modified amino acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point has not been definitively reported in publicly available literature, its boiling point is noted to be 716.2 ± 60.0 °C at 760 mmHg.

PropertyValueReference
CAS Number 196808-79-4N/A
Molecular Formula C₂₇H₂₄N₂O₄N/A
Molecular Weight 440.49 g/mol N/A
Appearance White to off-white solidN/A
Boiling Point 716.2 ± 60.0 °C at 760 mmHgN/A
Purity ≥98%N/A
Storage Store at 0-8 °CN/A

Solubility: Qualitative solubility information suggests that this compound is soluble in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). However, quantitative solubility data in a range of solvents is not readily available.

Spectroscopic Data

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from the parent compound, Fmoc-D-Trp-OH. Key expected signals would include those corresponding to the fluorenylmethoxycarbonyl (Fmoc) protecting group, the D-tryptophan backbone, and the distinct signals from the 2-methylated indole ring. Researchers should anticipate characteristic peaks in ¹H NMR, ¹³C NMR, IR, and mass spectrometry that confirm the integrity of the molecule.

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of this sterically hindered amino acid may require optimized coupling conditions to ensure efficient peptide bond formation.

Recommended Coupling Protocol:

A standard protocol for coupling this compound to a resin-bound peptide is outlined below. Optimization of coupling time and reagents may be necessary depending on the peptide sequence and the preceding amino acid.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • Pre-activate a 3-5 fold molar excess of this compound with a suitable coupling agent such as HBTU/HOBt (1:1 molar ratio) or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times may be required due to the steric hindrance of the 2-methyl group.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test or other qualitative tests to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.

Deprotection Protocol:

The Fmoc group of the newly incorporated this compound can be removed using the standard deprotection conditions mentioned in step 2 of the coupling protocol.

SPPS_Workflow Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate this compound (e.g., HATU/DIPEA) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Monitor Monitor Coupling (e.g., Kaiser Test) Wash2->Monitor Monitor->Couple If incomplete (recouple) Repeat Repeat Cycle Monitor->Repeat If successful

Caption: General workflow for the incorporation of this compound in SPPS.

Biological Significance and Signaling Pathways

The introduction of a methyl group at the 2-position of the tryptophan indole ring can significantly impact the biological activity of peptides. This modification can:

  • Enhance Proteolytic Stability: The steric bulk of the methyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

  • Modulate Receptor Binding: The altered size, shape, and hydrophobicity of the side chain can influence the binding affinity and selectivity of the peptide for its target receptor.

  • Induce Specific Conformations: The steric hindrance can restrict the conformational freedom of the peptide backbone, favoring specific secondary structures that may be crucial for biological activity.

While specific signaling pathways directly modulated by peptides containing 2-methyl-tryptophan are not yet extensively characterized, research into tryptophan-rich peptides suggests potential involvement in antimicrobial and cell-penetrating activities. The modified indole ring may facilitate interactions with cell membranes, leading to membrane disruption or translocation into the cell.

Biological_Implications This compound This compound Peptide Peptide containing 2-Me-Trp This compound->Peptide Stability Increased Proteolytic Stability Peptide->Stability Binding Altered Receptor Binding Affinity Peptide->Binding Conformation Constrained Conformation Peptide->Conformation Activity Modulated Biological Activity Stability->Activity Binding->Activity Conformation->Activity

Caption: Potential biological implications of incorporating 2-methyl-tryptophan into peptides.

Conclusion

This compound is a valuable tool for peptide chemists and drug discovery professionals seeking to design novel peptides with enhanced stability and tailored biological activities. The steric and electronic modifications imparted by the 2-methyl group offer a strategic approach to overcoming the limitations of natural peptides. Further research into the precise impact of this modification on peptide structure-activity relationships and its role in modulating specific signaling pathways is warranted and holds significant promise for the development of next-generation peptide therapeutics.

Technical Guide: Fmoc-D-2-Me-Trp-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and application of N-α-Fmoc-D-2-methyl-tryptophan (Fmoc-D-2-Me-Trp-OH), a specialized amino acid derivative used in peptide synthesis. This document outlines its molecular characteristics and provides a detailed, generalized protocol for its incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS).

Compound Data Summary

This compound is a synthetic amino acid derivative where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the indole (B1671886) ring of the D-tryptophan side chain is methylated at the 2-position. The Fmoc group is a base-labile protecting group, making this compound ideally suited for Fmoc-based SPPS strategies.

PropertyValue
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Molecular Formula C₂₇H₂₄N₂O₄
Molecular Weight 440.49 g/mol
CAS Number 196808-79-4
Appearance White to off-white powder

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a crucial building block for the synthesis of peptides containing a D-2-methyl-tryptophan residue. The incorporation of this non-canonical amino acid can introduce unique structural and functional properties into a peptide, such as increased stability against enzymatic degradation, enhanced receptor affinity, or altered conformational preferences. The general workflow for its use in SPPS follows a standard cycle of deprotection, activation, coupling, and washing.

Below is a generalized experimental protocol for the manual incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

General Experimental Protocol for SPPS

This protocol outlines a single coupling cycle for adding this compound to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine terminus

  • This compound

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Coupling/Activation Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solutions: DMF, DCM

  • Inert gas (Nitrogen or Argon)

  • SPPS reaction vessel

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in the SPPS reaction vessel. Drain the solvent.[1][2]

  • Fmoc Deprotection: a. Add the deprotection solution (20% piperidine in DMF) to the resin.[3] b. Agitate the mixture with nitrogen bubbling or mechanical shaking for 20-30 minutes at room temperature to remove the N-terminal Fmoc group from the peptide-resin.[2][3] c. Drain the deprotection solution. d. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1][2]

  • Amino Acid Activation: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equivalent amount of HATU or HBTU in DMF. b. Add DIEA (2 equivalents relative to the amino acid) to the solution to raise the pH and initiate activation.[1] c. Allow the activation to proceed for several minutes. The solution may change color.

  • Coupling: a. Drain the final wash solvent from the deprotected peptide-resin. b. Immediately add the activated this compound solution to the resin. c. Agitate the mixture with nitrogen bubbling or shaking for 1-2 hours at room temperature. Note: Due to potential steric hindrance from the 2-methyl group, a longer coupling time or a double coupling may be necessary to ensure complete reaction. d. To check for completion, a small sample of resin beads can be taken for a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.[1]

  • Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[1]

The resin is now ready for the next deprotection and coupling cycle. This process is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

After the full peptide sequence is synthesized, the peptide must be cleaved from the resin, and the acid-labile side-chain protecting groups must be removed.

Cleavage Cocktail (Example "Reagent R"):

  • Trifluoroacetic acid (TFA): 90%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 3%

  • Anisole: 2%

Procedure:

  • Wash the final peptide-resin with DCM and dry it under a stream of inert gas.

  • Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.[4]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase HPLC.

Experimental Workflow Visualization

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

SPPS_Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF / DCM) Deprotection->Wash1 Remove Reagents Coupling Coupling Wash1->Coupling Activation Amino Acid Activation (this compound + HATU/DIEA) Activation->Coupling Add Activated AA Wash2 Wash (DMF / DCM) Coupling->Wash2 Remove Excess Next_Cycle Ready for Next Cycle Wash2->Next_Cycle Repeat for next AA End Final Cleavage & Purification Wash2->End If Final AA Next_Cycle->Deprotection

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction from Fluorenyl Ring Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Attacks Acidic Proton DBF_Adduct Dibenzofulvene-Piperidine Adduct (Byproduct) Piperidine->DBF_Adduct Traps Dibenzofulvene Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H₂N-Peptide-Resin (Free Amine) Beta_Elimination->Free_Amine Beta_Elimination->DBF_Adduct Forms Byproducts

Caption: Simplified logical flow of the Fmoc deprotection step using piperidine.

References

Technical Guide to Fmoc-D-2-Me-Trp-OH: A Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid, commonly known as Fmoc-D-2-Me-Trp-OH. This document details its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the significance of the 2-methyl modification on the tryptophan indole (B1671886) ring.

Core Compound Data

This compound is a derivative of the D-enantiomer of tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The key feature of this building block is the presence of a methyl group at the 2-position of the indole side chain.

IdentifierData
CAS Number 196808-79-4
Molecular Formula C₂₇H₂₄N₂O₄
Molecular Weight 440.49 g/mol
Chemical Structure
alt text

Physicochemical Properties

Quantitative data for this compound is not consistently available across suppliers. The following table summarizes available information. Researchers should confirm the specifications of their specific lot of material.

PropertyValue
Appearance White to off-white solid
Solubility Insoluble in H₂O; Soluble in DMSO (≥57.1 mg/mL); Soluble in Ethanol (≥2.65 mg/mL with gentle warming and sonication)[1]
Purity Typically ≥95% (as determined by HPLC)
Storage Store at -20°C[1]

Significance in Peptide and Drug Development

The incorporation of this compound into peptide sequences is a strategic choice for modulating the resulting peptide's conformation and biological activity. The methyl substitution at the C2 position of the indole ring can influence ligand-protein binding interactions by altering the specificity and stability at the interface[1]. This makes it a valuable tool for investigating protein-ligand recognition and for the development of peptide-based therapeutics with enhanced properties. The D-configuration of the amino acid also contributes to increased stability against enzymatic degradation in biological systems.

Experimental Protocols: Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The 2-methyl group on the indole ring of this compound introduces steric hindrance, which can slow down the coupling reaction during SPPS. Therefore, a robust coupling protocol is required to ensure efficient incorporation into the growing peptide chain. The following is a representative protocol for the coupling of sterically hindered amino acids, which is applicable to this compound.

Materials:

  • This compound

  • Peptide synthesis resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • A potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

Protocol for Coupling:

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete deprotection. The resin is then thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent like HATU (2.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA (6-10 equivalents) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes at room temperature.

  • Coupling to the Resin:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature. The extended reaction time is to counteract the steric hindrance.

    • The completion of the coupling reaction should be monitored using a qualitative test, such as the Kaiser test, which detects free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step is recommended. The resin should be washed with DMF, and a fresh solution of activated this compound is added for another 1-4 hours.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF and then DCM to prepare for the deprotection of the newly added Fmoc group in the next cycle of the synthesis.

Visualizing the SPPS Workflow

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of this compound.

SPPS_Workflow Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activated_AA This compound Activation (HATU/DIPEA in DMF) Activated_AA->Coupling Kaiser_Test Kaiser Test Coupling->Kaiser_Test Washing2 DMF/DCM Wash Next_Cycle Peptide-Resin (n+1 residue) Washing2->Next_Cycle Kaiser_Test->Washing2 Negative Recouple Recouple Kaiser_Test->Recouple Positive Recouple->Coupling

SPPS cycle for this compound incorporation.

Tryptophan Metabolism and Drug Discovery Context

While there are no known signaling pathways directly involving this compound, the broader context of tryptophan metabolism is highly relevant in drug discovery. Tryptophan is a precursor to several important signaling molecules, including serotonin (B10506) and kynurenine (B1673888). The enzyme indoleamine 2,3-dioxygenase (IDO1), which catalyzes the first and rate-limiting step of the kynurenine pathway, is a key target in cancer immunotherapy. Modified tryptophan analogues, such as 1-methyltryptophan, are known inhibitors of IDO1. The development of novel tryptophan derivatives, including those with modifications like the 2-methyl group, holds potential for the discovery of new modulators of these critical biological pathways.

References

Solubility Profile of Fmoc-D-2-Me-Trp-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-D-2-Me-Trp-OH (Nα-9-fluorenylmethoxycarbonyl-D-2-methyl-tryptophan). Due to the limited availability of specific quantitative solubility data for this particular derivative in public literature, this document extrapolates from the known behavior of structurally similar Fmoc-protected amino acids. It also furnishes detailed experimental protocols to enable researchers to determine precise solubility in their solvents of choice.

The solubility of Fmoc-protected amino acids is a critical parameter in solid-phase peptide synthesis (SPPS), influencing coupling efficiency, reaction kinetics, and ultimately, the purity and yield of the final peptide. This compound, with its bulky Fmoc group and the methylated indole (B1671886) side chain of tryptophan, presents a hydrophobic character that largely dictates its solubility profile.

Predicted Solubility of this compound

Based on the general principles governing the solubility of Fmoc-amino acids, this compound is expected to exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis. Its solubility in non-polar and aqueous solvents is predicted to be low. The methyl group at the 2-position of the indole ring may slightly increase its lipophilicity compared to the parent Fmoc-D-Trp-OH.

For a related compound, Fmoc-Trp(Me)-OH, a solubility of 62.5 mg/mL (141.89 mM) in DMSO has been reported, requiring ultrasonic assistance for dissolution.[1] This suggests that this compound will likely also be highly soluble in DMSO.

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are estimates, and empirical determination is recommended for specific applications.

Solvent CategorySolventPredicted SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF)HighCommonly used in SPPS and known to effectively solvate Fmoc-amino acids.[2]
N-Methyl-2-pyrrolidone (NMP)HighAnother widely used solvent in SPPS with strong solvating properties for protected amino acids.[2]
Dimethyl sulfoxide (B87167) (DMSO)HighA powerful solvent for a wide range of organic compounds, including those with low aqueous solubility.[1][3]
Acetonitrile (ACN)ModerateMay be a suitable solvent, though potentially less effective than DMF or NMP for highly concentrated solutions.
Polar Protic WaterLowThe hydrophobic nature of the Fmoc group and the tryptophan side chain limits solubility in aqueous solutions.[4]
Methanol (MeOH)Low to ModerateMay exhibit some solubility, but the non-polar characteristics of the molecule will likely limit high concentrations.
Ethanol (EtOH)Low to ModerateSimilar to methanol, limited solubility is expected.
Non-Polar Dichloromethane (DCM)ModerateOften used in peptide synthesis, but some Fmoc-amino acids may require the addition of a more polar solvent like DMF to achieve complete dissolution.[5]
Tetrahydrofuran (THF)ModerateA less polar ether solvent where moderate solubility can be expected.
Hexane / HeptaneVery LowThe high polarity of the amino acid backbone and the carboxylic acid group will result in very poor solubility in aliphatic hydrocarbon solvents.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following method outlines a common procedure for determining the solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • A range of analytical grade solvents (e.g., DMF, NMP, DMSO, DCM, Acetonitrile, Water)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a standard stock solution of this compound in a solvent in which it is freely soluble (e.g., DMF or DMSO) at a known concentration (e.g., 10 mg/mL).

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials.

    • Add a fixed volume (e.g., 1 mL) of each test solvent to the respective vials.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant from each vial.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the mobile phase used for HPLC analysis to a concentration within the calibration curve range.

    • Analyze the diluted samples by HPLC. The UV detector should be set to a wavelength where the Fmoc group has a strong absorbance (e.g., 265 nm or 301 nm).

  • Quantification:

    • Prepare a calibration curve using serial dilutions of the stock solution.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Visualizing Experimental and Logical Workflows

To further aid in the understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and a logical classification of the solvents discussed.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add fixed volume of test solvent prep1->prep2 Dispense equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Centrifuge to pellet excess solid equil2->sep1 ana1 Filter supernatant sep1->ana1 ana2 Dilute for HPLC ana1->ana2 ana3 HPLC analysis ana2->ana3 result Determine Solubility (mg/mL or M) ana3->result Quantify

Caption: Workflow for Determining the Solubility of this compound.

solvent_classification cluster_solvents Solvent Classification for Fmoc-Amino Acid Solubility cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents Polar Aprotic Polar Aprotic DMF DMF Polar Aprotic->DMF NMP NMP Polar Aprotic->NMP DMSO DMSO Polar Aprotic->DMSO Polar Protic Polar Protic Water Water Polar Protic->Water Methanol Methanol Polar Protic->Methanol Non-Polar Non-Polar DCM DCM Non-Polar->DCM Hexane Hexane Non-Polar->Hexane

Caption: Classification of Solvents for this compound Solubility.

References

Fmoc-D-2-Me-Trp-OH stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Fmoc-D-2-Me-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-Fmoc-D-2-methyltryptophan (this compound). The information presented here is crucial for maintaining the integrity and purity of this valuable reagent in research and drug development applications. The data and recommendations are based on information available for closely related Fmoc-protected amino acids and general principles of peptide chemistry.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource
Molecular FormulaC27H24N2O4[1][2]
Molecular Weight440.49 g/mol [2][3]
AppearanceWhite to off-white solid[3]
Storage Temperature (Predicted)2-8°C[2]

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. While specific quantitative stability data for this particular derivative is not extensively published, its stability profile can be inferred from data on similar compounds like Fmoc-D-Trp-OH and general knowledge of Fmoc-protected amino acids.

Temperature Effects

Temperature is a critical factor in the long-term stability of this compound. As a general rule, lower temperatures slow down degradation processes.

Table 1: Recommended Storage Temperatures and Durations for Solid Fmoc-Amino Acids

Storage ConditionTemperatureRecommended Duration
Long-term Storage-20°CUp to 3 years[3][4]
Short-term Storage4°CUp to 2 years[3][4]
Temporary StorageRoom TemperatureWeeks to months[5]

For solutions, storage recommendations are more stringent due to increased molecular mobility and potential for solvent-mediated degradation.

Table 2: Recommended Storage Conditions for Fmoc-Amino Acid Stock Solutions

Storage TemperatureRecommended Duration
-20°CUp to 1 month[3][4]
-80°CUp to 6 months[3][4]

It is strongly advised to avoid repeated freeze-thaw cycles as this can accelerate degradation.[5]

pH Sensitivity

The Fmoc protecting group is notably labile under basic conditions. Exposure to bases, such as piperidine (B6355638) used in solid-phase peptide synthesis (SPPS), will cleave the Fmoc group. Conversely, strongly acidic conditions can lead to the hydrolysis of the peptide bond or modification of the tryptophan side chain.[6] For peptide solutions, maintaining a slightly acidic pH of 5-6 is recommended for short-term storage.[7]

Susceptibility to Oxidation and Light

The indole (B1671886) side chain of tryptophan is susceptible to oxidation.[7][8] This can be exacerbated by exposure to light and oxygen. Therefore, it is crucial to store this compound, both in solid form and in solution, protected from light.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.[5]

Recommended Storage and Handling Protocols

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

Solid Compound
  • Long-Term Storage : Store the solid compound in a tightly sealed container at -20°C.[3][4]

  • Short-Term Storage : For frequent use, store at 2-8°C.[2][9]

  • Protection from Moisture : Before opening a refrigerated container, allow it to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[5]

  • Inert Atmosphere : After dispensing the desired amount, it is good practice to purge the container with a dry, inert gas like nitrogen or argon before resealing.[5]

  • Light Protection : Store the container in a dark place or use an amber vial to protect the compound from light.[7][8]

Solutions
  • Solvent Selection : Dissolve the compound in a suitable, high-purity solvent appropriate for the intended application (e.g., DMF, NMP for SPPS).

  • Storage of Stock Solutions : For optimal stability, prepare fresh solutions before use. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to a month or -80°C for up to six months.[3][4]

  • pH Consideration : If preparing aqueous solutions for short-term storage, ensure the pH is slightly acidic (pH 5-7).[6]

Experimental Protocols

While specific stability-indicating assays for this compound are not detailed in the provided search results, a general experimental workflow for assessing the stability of Fmoc-protected amino acids can be outlined.

Protocol: Isothermal Stability Study
  • Sample Preparation : Weigh a precise amount of this compound into several vials.

  • Storage Conditions : Place the vials under different temperature conditions (e.g., -20°C, 4°C, 25°C, 40°C) and light conditions (e.g., protected from light, exposed to ambient light).

  • Time Points : At specified time intervals (e.g., 0, 1, 3, 6, 12 months), retrieve a vial from each storage condition.

  • Analysis :

    • Dissolve the sample in a suitable solvent.

    • Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a suitable column (e.g., C18) and a gradient elution method to separate the parent compound from any potential degradants. A UV detector is typically used for detection.

    • Quantify the purity of the sample and identify any degradation products by comparing the chromatogram to that of a reference standard at time zero. Mass spectrometry can be coupled with HPLC (LC-MS) for the identification of unknown peaks.

  • Data Evaluation : Plot the percentage of the parent compound remaining against time for each storage condition to determine the degradation rate and estimate the shelf life.

Visualizations

Logical Relationship of Storage Conditions to Stability

Factors Influencing this compound Stability Stability Compound Stability (Purity, Integrity) Temp Temperature Degradation Degradation Pathways Temp->Degradation Influences rate Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Light Light Exposure Oxidation Oxidation Light->Oxidation pH pH pH->Hydrolysis Acid-catalyzed Fmoc_Cleavage Fmoc-Group Cleavage pH->Fmoc_Cleavage Base-labile Oxygen Oxygen Oxygen->Oxidation Degradation->Stability Reduces Hydrolysis->Degradation Oxidation->Degradation Fmoc_Cleavage->Degradation

Caption: Factors influencing this compound stability.

Experimental Workflow for Stability Assessment

Workflow for Stability Assessment of this compound start Start prep Sample Preparation (Weighing, Aliquoting) start->prep storage Storage under Varied Conditions (Temp, Light) prep->storage sampling Sample Retrieval at Time Points storage->sampling analysis HPLC / LC-MS Analysis sampling->analysis data Data Evaluation (Purity vs. Time) analysis->data end End data->end

Caption: Workflow for stability assessment.

References

An In-depth Technical Guide to Fmoc-N-α-methyl-D-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core features, applications, and handling of Fmoc-protected N-α-methyl-D-tryptophan. The focus is on the widely used derivative Fmoc-N-Me-D-Trp(Boc)-OH , a critical building block in modern peptide chemistry and drug discovery.

Core Features and Strategic Importance

Fmoc-N-α-methyl-D-tryptophan is a non-canonical amino acid derivative designed for strategic incorporation into synthetic peptides. Its unique structure imparts significant advantages over native amino acids. The N-α-methyl group provides steric hindrance that dramatically increases resistance to enzymatic degradation by proteases, a crucial feature for enhancing the in vivo half-life of peptide therapeutics.[1][2][3]

Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone. This constraint can lock the peptide into a specific, biologically active conformation, leading to improved receptor binding affinity and selectivity.[2][3] The use of the D-enantiomer further enhances proteolytic stability, as natural proteases are stereospecific for L-amino acids.[1]

The molecule is equipped with two essential protecting groups for use in solid-phase peptide synthesis (SPPS):

  • Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group on the α-amino group, allowing for sequential chain elongation under mild conditions.[4][5]

  • Boc (tert-butoxycarbonyl): An acid-labile protecting group on the indole (B1671886) nitrogen of the tryptophan side chain. This prevents unwanted side reactions, such as alkylation, during the acidic conditions of final peptide cleavage from the resin.[6]

Key Applications:
  • Drug Development: Used to design novel peptide drugs with improved stability, bioavailability, and efficacy.[3][7]

  • Peptide Synthesis: Serves as a key building block for creating complex synthetic peptides and peptide libraries.[4][7]

  • Neuroscience Research: Aids in the study of neuropeptides and their receptors due to the structural similarity of tryptophan to neurotransmitters.[4][7]

  • Protein Engineering: Enables the modification of proteins to investigate structure-function relationships.[7]

Physicochemical Data

The properties of N-α-methylated D-tryptophan are compared with its non-methylated counterpart to highlight the impact of the modification.

PropertyFmoc-N-Me-D-Trp(Boc)-OHFmoc-D-Trp(Boc)-OH
IUPAC Name (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[8](2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid[]
Molecular Formula C₃₂H₃₂N₂O₆[8]C₃₁H₃₀N₂O₆[][10]
Molecular Weight 540.61 g/mol [8][11]526.58 g/mol [][10]
CAS Number 197632-75-0[11]163619-04-3[][10]
Appearance PowderWhite to off-white powder[]
Storage Temperature 15-25°C2-8°C[][10]
Melting Point Not specified86 - 92°C (Decomposes)[]

Experimental Protocols

Protocol 1: Coupling in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The coupling of N-methylated amino acids is challenging due to steric hindrance. This protocol outlines an effective method using a potent activating agent.

A. Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-N-Me-D-Trp(Boc)-OH (3-5 equivalents)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

  • Anhydrous, amine-free DMF (N,N-Dimethylformamide)

B. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a reaction vessel.[12]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12][13] Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-N-Me-D-Trp(Boc)-OH and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: Due to steric hindrance, coupling may require extended times (2-4 hours) or double coupling.[6] Monitor the reaction progress using a colorimetric test (e.g., negative Kaiser test indicates completion).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

Protocol 2: Final Cleavage and Deprotection

This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove the Boc side-chain protecting group.

A. Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. TIS is a scavenger to prevent re-attachment of carbocations to the sensitive tryptophan indole ring.[14]

  • Cold diethyl ether

B. Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the TFA cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of synthesis scale). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 40 mL).

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purity Analysis by RP-HPLC

This protocol outlines a standard method for analyzing the purity of the crude peptide.

A. System and Solvents:

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detector: UV detector at 220 nm (peptide backbone) and 280 nm (tryptophan indole ring).

B. Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in Mobile Phase A or a suitable solvent mixture.

  • Injection: Inject the sample onto the equilibrated column.

  • Gradient Elution: Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

  • Analysis: Integrate the peak areas from the resulting chromatogram to determine the purity of the peptide. Confirm the identity using mass spectrometry.

Visualized Workflows and Relationships

spips_workflow cluster_cycle SPPS Elongation Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-N-Me-D-Trp(Boc)-OH + HATU) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat Is chain complete? (No) End Final Peptide-Resin Wash2->End Is chain complete? (Yes) Start Start: Peptide-Resin Start->Deprotection Repeat->Deprotection chemical_logic cluster_mods Key Modifications & Protections Core D-Tryptophan Core N_Methyl N-α-Methylation (Enhances Stability) Core->N_Methyl attached to α-Nitrogen Boc Boc Group (Acid-Labile Protection) Core->Boc indole protected by Fmoc Fmoc Group (Base-Labile Protection) N_Methyl->Fmoc protected by

References

The Strategic Placement: Unraveling the Role of the 2-Methyl Group on the Tryptophan Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic methylation of the indole (B1671886) ring of tryptophan has profound implications for its biological activity, transforming this essential amino acid into a modulator of key enzymatic pathways with therapeutic potential. This technical guide delves into the significance of the 2-methyl group on the tryptophan indole ring, with a primary focus on its influence on the kynurenine (B1673888) and serotonin (B10506) pathways. While 2-methyl-L-tryptophan is a known bacterial metabolite and an intermediate in the biosynthesis of the antibiotic thiostrepton, its role as a modulator of mammalian enzymatic pathways is an area of growing interest.[1][2] This document provides a comprehensive overview of the current understanding of 2-methyltryptophan, including its synthesis, biological effects, and the experimental protocols used to evaluate its activity. For comparative purposes, data on the more extensively studied isomer, 1-methyltryptophan, is included to highlight the nuanced effects of methyl group placement on biological function.

Introduction: The Indole Ring as a Privileged Scaffold

The indole ring of tryptophan is a versatile scaffold that participates in a wide range of biological interactions, including hydrogen bonding and π-stacking.[3][4][5] Its modification, particularly through methylation, can significantly alter the electronic and steric properties of the molecule, leading to changes in its interaction with biological targets. The position of the methyl group is critical in determining the resulting biological activity. This guide specifically focuses on the impact of methylation at the C2 position of the indole ring.

Core Signaling Pathways Modulated by Tryptophan Analogs

The metabolism of tryptophan is primarily governed by two major enzymatic pathways: the kynurenine pathway and the serotonin pathway. Tryptophan analogs, including methylated derivatives, can act as substrates, inhibitors, or modulators of the key enzymes in these pathways.

The Kynurenine Pathway: An Immunomodulatory Axis

The kynurenine pathway is the principal route of tryptophan catabolism, initiated by the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[6][7] IDO1 is a key immunoregulatory enzyme that is often overexpressed in cancer cells, creating an immunosuppressive microenvironment by depleting tryptophan and producing immunomodulatory metabolites like kynurenine.[8][9][10] This makes IDO1 a prime target for cancer immunotherapy.

dot

Kynurenine_Pathway Figure 1: The Kynurenine Pathway and the Role of IDO1 Tryptophan L-Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 NFK N-Formylkynurenine IDO1->NFK O2 Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites Kynurenine->Downstream ImmuneSuppression Immune Suppression (T-cell arrest) Kynurenine->ImmuneSuppression Methyltryptophan 2-Methyl-L-tryptophan (Potential Inhibitor) Methyltryptophan->IDO1

Caption: The Kynurenine Pathway initiated by IDO1.

The Serotonin Pathway: A Neuromodulatory Route

The serotonin pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by tryptophan hydroxylase (TPH), which exists in two isoforms, TPH1 and TPH2.[11][12] This is the rate-limiting step in the synthesis of the neurotransmitter serotonin.[13] Modulation of this pathway has significant implications for neurological and psychiatric disorders.[14]

dot

Serotonin_Pathway Figure 2: The Serotonin Synthesis Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH1/TPH2) Tryptophan->TPH HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP AADC Aromatic L-amino acid decarboxylase (AADC) HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Methyltryptophan 2-Methyl-L-tryptophan (Potential Modulator) Methyltryptophan->TPH Modulation?

Caption: The Serotonin Synthesis Pathway.

Quantitative Data on Tryptophan Analogs

Table 1: Inhibitory Activity of 1-Methyl-Tryptophan Stereoisomers against IDO1

CompoundAssay TypeIC50 / KiReference(s)
1-Methyl-L-tryptophanCell-free (recombinant IDO1)Ki = 19 µM[15]
1-Methyl-L-tryptophanHeLa cell-basedIC50 = 120 µM[15]
1-Methyl-D-tryptophanCell-free (recombinant IDO1)Ki > 100 µM[15]
1-Methyl-D-tryptophanHeLa cell-basedIC50 > 2.5 mM[15]

Note: Lower IC50/Ki values indicate greater potency.

Table 2: Kinetic Parameters for S-adenosylmethionine:tryptophan 2-methyltransferase

Substrate/InhibitorParameterValueReference(s)
S-adenosylmethionineKm120 µM[16]
S-adenosylhomocysteineKi480 µM[16]

Note: This enzyme is involved in the biosynthesis of 2-methyltryptophan in Streptomyces laurentii.[16]

Structure-Activity Relationship (SAR) of the 2-Methyl Group

The introduction of a methyl group at the 2-position of the indole ring has several predictable effects on the molecule's properties:

  • Steric Hindrance: The 2-methyl group can sterically hinder the binding of the molecule to the active site of enzymes that typically accommodate the unsubstituted indole ring of tryptophan. This can potentially lead to inhibitory activity.

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the indole ring system. This may influence π-π stacking interactions with aromatic residues in the enzyme's active site.[4][17]

  • Metabolic Stability: Methylation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of the compound compared to the parent molecule.

Studies on other 2-substituted indole derivatives have shown that modifications at this position can significantly impact biological activity, including receptor binding and functional agonism.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2-methyltryptophan.

Synthesis of 2-Methyl-L-tryptophan

dot

Synthesis_Workflow Figure 3: General Synthesis Workflow for 2-Methyl-L-tryptophan Indole 2-Methylindole (B41428) Coupling Coupling Reaction (e.g., Friedel-Crafts alkylation) Indole->Coupling Alanine (B10760859) Protected L-Alanine Derivative Alanine->Coupling Intermediate Protected 2-Methyl-L-tryptophan Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection FinalProduct 2-Methyl-L-tryptophan Deprotection->FinalProduct

Caption: General workflow for synthesizing 2-Methyl-L-tryptophan.

Protocol Outline:

  • Preparation of 2-Methylindole: Commercially available or synthesized via methods such as the Fischer indole synthesis.

  • Protection of L-Alanine: The amino and carboxyl groups of L-alanine are protected with suitable protecting groups (e.g., Boc for the amino group and methyl ester for the carboxyl group).

  • Activation of the Alanine Side Chain: The protected alanine is converted into a suitable electrophile.

  • Friedel-Crafts Alkylation: The protected and activated alanine derivative is reacted with 2-methylindole in the presence of a Lewis acid catalyst.

  • Deprotection: The protecting groups are removed to yield 2-methyl-L-tryptophan.

  • Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Enzymatic Assay for IDO1 Inhibition

This protocol is for a cell-free enzymatic assay to determine the inhibitory potential of a compound against recombinant human IDO1.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

  • Cofactors and reagents: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase

  • Test compound (2-methyl-L-tryptophan)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing L-tryptophan, methylene blue, ascorbic acid, and catalase in the assay buffer.

  • Add serial dilutions of the test compound to the wells of the 96-well plate. Include a positive control (a known IDO1 inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stopping agent, such as trichloroacetic acid (TCA).

  • Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Measure the absorbance of the supernatant at 321 nm (for N-formylkynurenine) or at 480 nm after adding p-dimethylaminobenzaldehyde (for kynurenine).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kynurenine Pathway Assay

This assay measures the inhibition of IDO1 activity within a cellular context.

Materials:

  • Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3)

  • Cell culture medium and supplements

  • Human interferon-gamma (IFN-γ) to induce IDO1 expression

  • Test compound (2-methyl-L-tryptophan)

  • Reagents for kynurenine detection (as in the enzymatic assay) or an HPLC system for kynurenine quantification.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ (e.g., 50 ng/mL) for 24-48 hours.

  • Remove the IFN-γ-containing medium and add fresh medium containing serial dilutions of the test compound.

  • Add L-tryptophan to the medium to serve as the substrate.

  • Incubate for an additional 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the kynurenine concentration in the supernatant using either a colorimetric method with p-dimethylaminobenzaldehyde or by HPLC.

  • Calculate the IC50 value of the compound in the cellular environment.

Pharmacokinetics of Tryptophan Analogs

The pharmacokinetic properties of a drug candidate are crucial for its development. While specific data for 2-methyltryptophan is lacking, studies on L-tryptophan and 1-methyl-tryptophan provide insights into the expected behavior of such analogs.

  • Absorption and Distribution: L-tryptophan is an essential amino acid and is actively transported across the blood-brain barrier.[19] Methylated analogs may also utilize amino acid transporters.

  • Metabolism: The 2-methyl group is expected to alter the metabolic profile of the molecule, potentially blocking hydroxylation at that position.

  • Excretion: Tryptophan and its metabolites are primarily excreted in the urine.

Pharmacokinetic studies of 1-methyl-L-tryptophan in a porcine model have been conducted, providing a basis for comparison.[9]

Conclusion and Future Directions

The 2-methyl group on the tryptophan indole ring presents a compelling modification for the development of novel therapeutic agents. While its role as a modulator of key enzymes like IDO1 and TPH is still under-investigated compared to its 1-methyl counterpart, the principles of medicinal chemistry suggest it could offer a distinct pharmacological profile. The steric and electronic alterations induced by the 2-methyl group may lead to unique binding interactions and improved metabolic stability.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 and Ki values of 2-methyl-L-tryptophan and its D-isomer against IDO1, IDO2, TDO, and TPH isoforms is a critical next step.

  • Direct Comparative Studies: Head-to-head comparisons with L-tryptophan and 1-methyl-tryptophan in a battery of in vitro and in vivo assays are needed to elucidate the specific contribution of the 2-methyl group to the observed biological activity.

  • Pharmacokinetic Profiling: A comprehensive ADME (absorption, distribution, metabolism, and excretion) study of 2-methyl-L-tryptophan is essential for its progression as a potential drug candidate.

  • Structural Biology: Co-crystallization of 2-methyl-L-tryptophan with its target enzymes will provide invaluable insights into its binding mode and mechanism of action, guiding further structure-based drug design efforts.

The exploration of 2-methyltryptophan and other uniquely substituted tryptophan analogs holds significant promise for the development of next-generation modulators of tryptophan metabolism for the treatment of cancer, neurodegenerative diseases, and other conditions.

References

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the landscape of peptide science, enabling the efficient and routine synthesis of peptides for a vast array of research and therapeutic applications. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method used in modern SPPS, favored for its mild reaction conditions and versatility.[1] This technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols, and comparative quantitative data to empower researchers in academia and the pharmaceutical industry to successfully synthesize peptides of interest.

Core Principles of Fmoc-SPPS

Fmoc SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[2] The fundamental principle of this methodology lies in the use of two orthogonal protecting groups: the temporary Nα-Fmoc group and permanent, acid-labile side-chain protecting groups.[3] This orthogonal scheme ensures that the peptide backbone is extended in the correct sequence without unintended side-chain modifications.

The synthesis cycle consists of three primary steps that are repeated for each amino acid addition:

  • Nα-Fmoc Deprotection: The base-labile Fmoc group is removed from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.[4]

  • Amino Acid Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus and then coupled to the free amine of the peptide chain on the resin, forming a new peptide bond.[5]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean reaction environment for the next cycle.[6]

This cyclical process is continued until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[7]

Key Chemical Reactions and Mechanisms

A thorough understanding of the underlying chemical reactions is crucial for optimizing synthesis protocols and troubleshooting potential issues.

Nα-Fmoc Protection and Deprotection

The Nα-amino group of each amino acid is protected by the Fmoc group, which is stable to the acidic conditions used for final cleavage but readily removed by a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[8] The deprotection mechanism proceeds via a β-elimination pathway.[8] A base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide.[8] The reactive DBF is subsequently trapped by a scavenger, usually piperidine, to form a stable adduct that is washed away.[3]

Amino Acid Activation and Peptide Bond Formation

To facilitate the formation of the amide bond, the carboxylic acid of the incoming Fmoc-amino acid must be activated. This is typically achieved by converting it into a more reactive species using a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., DIC), and more efficiently, onium salts such as aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU) and phosphonium (B103445) salts (e.g., PyBOP).[5] These reagents react with the amino acid to form a highly reactive activated ester or a related intermediate, which is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the resin.

Quantitative Data in Fmoc-SPPS

The success of a peptide synthesis is quantitatively assessed by coupling efficiency at each step and the purity of the final crude product. The choice of reagents and reaction conditions significantly impacts these outcomes.

Table 1: Comparative Purity of a Model Peptide Synthesized with Different Coupling Reagents

The following table presents the crude purity of the model decapeptide G-LHRH (H-GHWSYGLRPG-NH2) synthesized using various activators with different coupling times. This data illustrates the impact of reagent choice and reaction time on the final product quality.

Coupling ReagentCoupling Time (minutes)Crude Purity (%)
COMU 2 x 190.84
2 x 2089.43
HCTU 2 x 189.37
2 x 2090.35
HATU 2 x 188.39
2 x 2089.37
PyBOP 2 x 187.21
2 x 2088.39
PyOxim 2 x 140.10
2 x 2078.52
TFFH 2 x 160.17
2 x 2062.74

Data adapted from a comparative study of different activators.

Table 2: Fmoc Removal Efficiency with Piperidine

This table shows the percentage of Fmoc group removal from Fmoc-Val-OH in solution using different concentrations of piperidine in DMF over time. This demonstrates the kinetics of the deprotection reaction.

Piperidine Concentration (% v/v in DMF)Time = 1 minute (%)Time = 3 minutes (%)Time = 5 minutes (%)
1% 33.449.6-
2% 12.963.387.9
5% ->99>99
20% ->99>99

Data adapted from an RP-HPLC analysis of Fmoc removal reaction kinetics.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the key stages of manual Fmoc SPPS.

Resin Preparation and First Amino Acid Loading (Wang Resin)

This protocol describes the esterification of the first Fmoc-amino acid to a hydroxyl-functionalized resin, such as Wang resin.

Materials:

  • Wang resin

  • Fmoc-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride (B1165640)

  • N,N-Diisopropylethylamine (DIPEA)

Methodology:

  • Resin Swelling: Place the desired amount of Wang resin in a reaction vessel. Add a 9:1 (v/v) mixture of DCM and DMF (approximately 10 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes with occasional agitation.

  • Amino Acid Activation: In a separate flask, dissolve 4 equivalents of the Fmoc-amino acid (relative to the resin loading) in a minimal amount of DMF. Add 4 equivalents of DIC.

  • Loading Reaction: Drain the swelling solvent from the resin. Add the activated amino acid solution to the resin. Add 0.1 equivalents of DMAP dissolved in a small amount of DMF to the resin slurry.

  • Agitation: Agitate the reaction mixture at room temperature for 12 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, filter the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.

  • Washing: Filter the resin and wash it sequentially with DMF (3 times), a 1:1 (v/v) mixture of DMF/DCM (3 times), and DCM (3 times).

  • Drying: Dry the loaded resin under vacuum.

The SPPS Cycle: Deprotection and Coupling

This protocol outlines a single cycle of Nα-Fmoc deprotection and subsequent amino acid coupling using HBTU as the activating agent.

Materials:

  • Fmoc-loaded peptide-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-amino acid

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Methodology:

Nα-Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the peptide-resin (approximately 10 mL per gram of resin).[6]

  • Agitate the mixture for 2 minutes and then drain the solution.[6]

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes to ensure complete Fmoc removal.[6]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[6]

Amino Acid Coupling:

  • Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.[6] Add DIPEA (6-10 equivalents) to the amino acid solution and allow it to pre-activate for a few minutes.[6]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Repeat this deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups using a standard TFA cocktail.

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Methodology:

  • Resin Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.[2]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. A standard cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate containing the dissolved peptide. Add the TFA filtrate dropwise to a large volume (at least 10 times the volume of the filtrate) of cold diethyl ether. A white precipitate of the crude peptide should form.[2]

  • Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[2] Dry the final peptide pellet under vacuum.

Visualizations of Key Processes

Diagram 1: The Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Peptide-Resin (N-terminus Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Deprotected_Resin Deprotected Peptide-Resin (Free N-terminus) Deprotection->Deprotected_Resin Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Deprotected_Resin->Coupling Coupling->Resin Wash & Repeat

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Diagram 2: Fmoc Deprotection Mechanism

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide Intermediate1 Fluorenyl Anion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate1->DBF CO2 CO2 Intermediate1->CO2 Free_Amine H2N-Peptide Intermediate1->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine

Caption: The base-catalyzed mechanism of Fmoc group removal.

Diagram 3: Peptide Cleavage and Scavenger Action

Peptide_Cleavage cluster_products Cleavage Products Peptide_Resin Protected Peptide-Resin Free_Peptide Free Peptide Peptide_Resin->Free_Peptide + TFA Cations Reactive Cations (e.g., t-butyl+) Peptide_Resin->Cations + TFA TFA TFA (Trifluoroacetic acid) Scavengers Scavengers (e.g., TIS, H2O) Cations->Scavengers Trapped by

Caption: Acid-catalyzed cleavage and the role of scavengers.

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and adaptable technology that has become indispensable in modern chemical biology and drug discovery. A comprehensive understanding of its core principles, chemical underpinnings, and detailed experimental procedures is paramount for researchers seeking to synthesize high-quality peptides. By carefully selecting reagents, optimizing reaction conditions, and adhering to robust protocols, scientists can efficiently produce peptides for a wide range of applications, from fundamental biological investigations to the development of novel therapeutics.

References

The Strategic Incorporation of Methylated Tryptophan Derivatives in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate modification of amino acid residues is a cornerstone of modern peptide chemistry, enabling the fine-tuning of therapeutic candidates with enhanced stability, receptor affinity, and pharmacokinetic profiles. Among these modifications, the methylation of tryptophan has emerged as a powerful strategy to modulate the bioactivity and physicochemical properties of peptides. This technical guide provides a comprehensive overview of the applications of N-methylated, α-methylated, and β-methylated tryptophan derivatives in peptide chemistry, offering detailed experimental protocols, quantitative data analysis, and visual representations of key processes.

Introduction: The Significance of Tryptophan Methylation

Tryptophan, with its large indole (B1671886) side chain, is a critical residue in many bioactive peptides, often playing a pivotal role in receptor binding and molecular recognition.[1] However, native peptides frequently suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.[2] Methylation of the tryptophan residue at various positions—the indole nitrogen (N-methylation), the α-carbon (α-methylation), or the β-carbon (β-methylation)—offers a subtle yet impactful tool to overcome these limitations.

Types of Tryptophan Methylation and Their Impact on Peptide Properties

The location of the methyl group on the tryptophan residue dictates its effect on the peptide's conformation, stability, and biological activity.

N-Methylated Tryptophan

N-methylation of the peptide backbone is a well-established strategy to enhance proteolytic resistance and improve cell permeability.[3] The introduction of a methyl group on the amide nitrogen can disrupt hydrogen bonding patterns, leading to significant conformational changes that can modulate receptor binding and selectivity.[4]

α-Methylated Tryptophan

The incorporation of α-methyltryptophan (α-MTP) introduces a gem-dimethyl group at the Cα position, which sterically hinders the action of proteases, thereby increasing the metabolic stability of the peptide.[5][6] This modification can also constrain the peptide backbone, influencing its secondary structure and, consequently, its interaction with biological targets.[5] α-MTP is also a prodrug for α-methylserotonin, a serotonin (B10506) receptor agonist, and has been investigated for its therapeutic potential in conditions related to serotonin deficiency.[5]

β-Methylated Tryptophan

β-Methylation introduces a chiral center at the β-carbon of the tryptophan side chain, leading to the formation of diastereomers. This modification can induce specific conformational preferences in the peptide backbone, such as β-turns and helical structures.[7] The defined geometry of β-methyltryptophan-containing peptides can lead to enhanced receptor potency and selectivity.[7]

Quantitative Data on Peptides Containing Methylated Tryptophan Derivatives

The following tables summarize key quantitative data from various studies, highlighting the impact of tryptophan methylation on peptide activity and properties.

Table 1: In Vitro Activity of Peptides Containing Modified Tryptophan

Peptide/AnalogModificationTarget/AssayIC50/EC50Fold Change vs. UnmodifiedReference
MelittinNativeMCF-7 cells10.22 µg/mL-[8]
MELFLTrp-19 -> DapAMCAMCF-7 cells30 µg/mL~3-fold decrease[8]
MelittinNativeHepa 1-6 cells6.39 µg/mL-[8]
MELFLTrp-19 -> DapAMCAHepa 1-6 cells30 µg/mL~4.7-fold decrease[8]
Bantag-1NativeBB3 Receptor0.8 nM-[9]
Bantag-1 AnalogH107K mutation in BB3 ReceptorBB3 Receptor48 nM60-fold decrease[9]
Bantag-1 AnalogR127Q mutation in BB3 ReceptorBB3 Receptor320 nM400-fold decrease[9]

Table 2: Binding Affinities of a Glucose Naphtho Crown Ether Receptor to Tryptophan and Tryptophan-Containing Peptides

GuestKa (ITC) (M-1)Ka (Fluorescence) (M-1)Reference
H-L-Trp-OH1.8 x 1042.1 x 104[10]
H-L-Trp-L-Leu-L-Leu-OMe3.9 x 1044.2 x 104[10]
H-L-Leu-L-Trp-L-Leu-OMe3.5 x 1043.8 x 104[10]

Experimental Protocols

Synthesis of Fmoc-N-Methyl-Tryptophan-OH

A common method for the synthesis of N-methylated amino acids involves on-resin methylation. The following is a general protocol adapted from the literature.[11]

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in anhydrous dichloromethane (B109758) (DCM).

  • Amino Acid Loading: Dissolve Fmoc-Trp(Boc)-OH in anhydrous DCM and add to the resin, followed by the addition of diisopropylethylamine (DIEA). Stir for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc group.

  • Sulfonylation: Protect the free amine with o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in the presence of DIEA.

  • N-Methylation: Treat the resin-bound amino acid with methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • o-NBS Deprotection: Remove the o-NBS group using a solution of 2-mercaptoethanol (B42355) and DBU in DMF.

  • Fmoc Protection: Re-protect the N-methylated amine with Fmoc-OSu.

  • Cleavage: Cleave the Fmoc-N-Me-Trp(Boc)-OH from the resin using a solution of 1% trifluoroacetic acid (TFA) in DCM.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Methylated Tryptophan

The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis.[12][13][14]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • Pre-activate the Fmoc-protected amino acid (including the methylated tryptophan derivative) (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIEA (6-10 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, deprotect the N-terminal Fmoc group.

    • Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).[15]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Tryptophan_Metabolism_and_Peptide_Action cluster_Metabolism Tryptophan Metabolism cluster_Peptide Methylated Tryptophan Peptide Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin TPH, AADC Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO Melatonin Melatonin Serotonin->Melatonin AANAT, HIOMT Peptide Peptide (with Me-Trp) Receptor Receptor Peptide->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation/ Inhibition Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Cellular_Response Modulation

Caption: Overview of tryptophan metabolism and the action of a methylated tryptophan-containing peptide.

Peptide_Synthesis_Workflow start Start: Resin Selection swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 wash1 3. Washing (DMF) deprotect1->wash1 couple 4. Coupling (Activated Fmoc-AA) wash1->couple wash2 5. Washing (DMF) couple->wash2 monitor 6. Monitoring (Kaiser Test) wash2->monitor repeat Repeat for each AA monitor->repeat repeat->deprotect1 Next AA final_deprotect 7. Final Fmoc Deprotection repeat->final_deprotect Final AA cleave 8. Cleavage from Resin (TFA cocktail) final_deprotect->cleave purify 9. Purification (RP-HPLC) cleave->purify analyze 10. Analysis (Mass Spec, NMR) purify->analyze end End: Pure Peptide analyze->end Peptide_Screening_Workflow cluster_Library Peptide Library Generation cluster_Screening High-Throughput Screening cluster_Optimization Hit Optimization Design Library Design Synthesis Peptide Synthesis (e.g., SPPS) Design->Synthesis Purification Purification & QC Synthesis->Purification Assay Biological Assay (e.g., Binding, Functional) Purification->Assay Hit_ID Hit Identification Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-D-2-Me-Trp-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-D-2-Me-Trp-OH is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS) to introduce a D-2-methyl-tryptophan residue into a peptide sequence. The presence of the D-amino acid can confer increased resistance to enzymatic degradation, while the 2-methyl group on the indole (B1671886) ring can introduce unique conformational constraints and modulate biological activity. However, the incorporation of this sterically hindered amino acid requires optimized protocols to ensure high coupling efficiency and minimize side reactions. These application notes provide a detailed guide for the successful incorporation of this compound in Fmoc-based SPPS.

The primary challenges associated with the use of this compound are:

  • Steric Hindrance: The methyl group at the 2-position of the indole ring, in proximity to the α-carbon, significantly increases steric bulk, which can impede the coupling reaction.

  • Indole Ring Reactivity: The electron-rich indole nucleus of tryptophan is susceptible to alkylation and oxidation during the final trifluoroacetic acid (TFA) cleavage step.

To address these challenges, the following protocols recommend the use of potent coupling reagents and a robust cleavage cocktail. Furthermore, the use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, i.e., Fmoc-D-2-Me-Trp(Boc)-OH , is strongly advised to prevent side reactions during cleavage.[1][2][3]

Experimental Protocols

Resin Preparation and Swelling
  • Resin Selection: Choose a resin appropriate for your desired C-terminus (e.g., Rink Amide resin for a C-terminal amide or a Wang or 2-Chlorotrityl resin for a C-terminal carboxylic acid).

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for coupling with the incoming amino acid.

  • Reagents:

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine solution to the resin.

    • Agitate the mixture for 3-5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the 20% piperidine solution.

    • Agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-D-2-Me-Trp(Boc)-OH

Due to the steric hindrance of this compound, the choice of coupling reagent is critical for achieving high coupling efficiency. Potent activating agents are recommended.

  • Recommended Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • Procedure (using HATU as an example):

    • In a separate vessel, dissolve Fmoc-D-2-Me-Trp(Boc)-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the amino acid solution and allow for a pre-activation time of 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. Longer coupling times are generally required for sterically hindered residues.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. For sterically hindered N-terminal amines, the bromophenol blue test may be more reliable.

    • If the coupling is incomplete after the initial period, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

Capping (Optional but Recommended)

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.

  • Reagents:

    • Capping solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio)

  • Procedure:

    • After the coupling step, treat the resin with the capping solution for 15-30 minutes.

    • Drain the capping solution and wash the resin thoroughly with DMF and DCM.

Final Cleavage and Deprotection

This step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the Boc group from the tryptophan indole ring. A robust scavenger cocktail is essential to protect the 2-methyl-tryptophan residue.

  • Recommended Cleavage Cocktail (Reagent K or a modification): [4]

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Procedure:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

    • Add the freshly prepared cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

The following table summarizes the expected performance of various coupling reagents for sterically hindered amino acids like this compound, based on literature for similar challenging couplings.[5] Actual yields may vary depending on the specific peptide sequence and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Efficiency (%)Notes
DIC/HOBt Carbodiimide60 - 18090 - 98Cost-effective but slower; risk of N-acylurea formation.
HBTU Aminium/Uronium Salt30 - 12098 - 99.5Fast and efficient; potential for guanidinylation of the free amine.
HATU Aminium/Uronium Salt20 - 90> 99.5Highly reactive, excellent for hindered couplings with low racemization.[5]
PyBOP Phosphonium Salt30 - 12098 - 99Efficient with no risk of guanidinylation.
COMU Aminium/Uronium Salt20 - 90> 99.5Very high reactivity, comparable to HATU, with safer byproducts.

Mandatory Visualization

SPPS_Workflow Start Start: Peptide-Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling Fmoc-D-2-Me-Trp(Boc)-OH + HATU/DIPEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Continue Synthesis FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final Cycle Cycle->Deprotection Cleavage 4. Cleavage & Deprotection (TFA/Scavengers) FinalDeprotection->Cleavage Precipitation 5. Precipitation (Cold Ether) Cleavage->Precipitation End End: Crude Peptide Precipitation->End

Caption: General workflow for incorporating this compound in SPPS.

Cleavage_Pathway PeptideResin Peptide-Resin with Fmoc-D-2-Me-Trp(Boc) Reaction Cleavage Reaction (2-4 hours, RT) PeptideResin->Reaction CleavageCocktail TFA + Scavengers (Phenol, H2O, Thioanisole, EDT) CleavageCocktail->Reaction Scavenging Scavengers trap Carbocations CleavageCocktail->Scavenging CleavedPeptide Cleaved Peptide in TFA Solution Reaction->CleavedPeptide Carbocations Reactive Carbocations (e.g., t-butyl+) Reaction->Carbocations SpentResin Spent Resin Reaction->SpentResin Carbocations->Scavenging

Caption: Logical diagram of the final cleavage and deprotection step.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Fmoc-D-2-Me-Trp-OH, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky nature of the 2-methyl group on the indole (B1671886) ring, coupled with the N-methylated tryptophan, can significantly impede the rate of amide bond formation, leading to incomplete couplings and the generation of deletion sequences. Furthermore, the risk of racemization at the α-carbon is a critical concern that can compromise the biological activity of the final peptide. The selection of an appropriate coupling reagent and optimization of reaction conditions are therefore paramount to achieving high coupling efficiency and maintaining the stereochemical integrity of the peptide.

This document provides a detailed overview of recommended coupling reagents for the efficient incorporation of this compound, along with comparative data and detailed experimental protocols.

Key Considerations for Coupling this compound

  • Steric Hindrance: The primary challenge is overcoming the steric bulk of the amino acid. This necessitates the use of highly reactive coupling reagents.

  • Racemization: While the Fmoc protecting group helps to suppress racemization, the prolonged reaction times and forcing conditions often required for hindered couplings can increase the risk of epimerization. The choice of coupling reagent, additives, and base can significantly impact the level of racemization.[1][2]

  • Side Reactions: Incomplete coupling is a major side reaction leading to deletion sequences. Additionally, some coupling reagents can cause unwanted side reactions. For instance, uronium/aminium reagents can lead to guanidinylation of the N-terminal amine if used in excess.[3][4]

Recommended Coupling Reagents

Several classes of coupling reagents have proven effective for coupling sterically hindered and N-methylated amino acids. The most recommended reagents for this compound fall into the categories of aminium/uronium salts and phosphonium (B103445) salts.

Aminium/Uronium Salts

This class of reagents is known for its high reactivity and efficiency.

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): COMU is a third-generation uronium salt that has demonstrated superior performance in coupling hindered amino acids.[5][6] It is highly reactive, soluble in a wide range of solvents, and has a favorable safety profile as it does not produce potentially explosive benzotriazole (B28993) byproducts.[7][8] COMU's byproducts are also water-soluble, which facilitates purification in solution-phase synthesis.[8]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is a widely used and highly effective coupling reagent for difficult couplings, including those involving N-methylated and other sterically hindered amino acids.[3][9][10] It often requires a "double coupling" strategy for particularly challenging residues.[11]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HCTU is a cost-effective alternative to HATU, offering comparable reactivity and efficiency.[12][13][14] The presence of the chlorine atom on the benzotriazole ring enhances its reactivity.[1]

Phosphonium Salts

Phosphonium-based reagents are also highly effective and do not pose the risk of guanidinylation associated with aminium/uronium salts.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): PyBOP is a well-established and efficient coupling reagent.[1][15]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is particularly effective for coupling N-methylated amino acids.[10]

Data Presentation: Comparison of Coupling Reagents

The following table summarizes the performance of recommended coupling reagents for sterically hindered amino acids. The data is extrapolated from studies on various hindered amino acids and provides a basis for comparison. Coupling yields and times are highly dependent on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentReagent TypeTypical Coupling Time (min)Typical Coupling Yield (%)Key AdvantagesPotential Drawbacks
COMU Aminium/Uronium Salt20 - 45> 99.5Very high reactivity, safer byproducts, good solubility.[3][5][7]Higher cost, lower stability in DMF compared to HATU/HBTU.[6]
HATU Aminium/Uronium Salt20 - 45> 99.5Highly reactive, excellent for hindered couplings, low racemization.[3]Higher cost, potential for guanidinylation.[3]
HCTU Aminium/Uronium Salt30 - 6098 - 99.5High reactivity, cost-effective alternative to HATU.[12][13]Potential for guanidinylation.
PyBOP Phosphonium Salt30 - 6098 - 99Efficient, no risk of guanidinylation.[1][3]Byproducts can be difficult to remove in solution-phase synthesis.[3]
DIC/Oxyma Carbodiimide/Additive60 - 12095 - 98Cost-effective, very low risk of racemization.[16]Slower reaction rates, potential for N-acylurea formation.[3]

Experimental Protocols

The following are detailed protocols for the coupling of this compound to a resin-bound peptide using the recommended reagents. These protocols are intended as a starting point and may require optimization for specific applications. A "double coupling" strategy, where the coupling step is repeated, is often recommended for highly hindered amino acids like this compound.[11]

Protocol 1: Coupling using COMU

Materials:

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equiv.) and COMU (3 equiv.) in DMF.

    • Add DIEA (6 equiv.) to the solution and allow it to pre-activate for 1 minute.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly difficult couplings, a double coupling may be necessary.[8][17]

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test or bromophenol blue test for N-methylated amines).

  • Washing:

    • Wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step or final cleavage.

Protocol 2: Double Coupling using HATU

Materials:

  • This compound (4 equivalents per coupling)

  • HATU (3.9 equivalents per coupling)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents per coupling)

  • N,N-Dimethylformamide (DMF)

  • Peptide-resin with a free N-terminal amine

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling and Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the this compound (4 equiv.) by dissolving it with HATU (3.9 equiv.) and DIEA (8 equiv.) in DMF.[11]

    • Allow the pre-activation to proceed for 1-5 minutes.[11]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[11]

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated amino acid.[11]

    • After the second coupling, wash the resin thoroughly with DMF and then DCM.

  • Monitoring:

    • Perform a bromophenol blue test to confirm the completion of the coupling.

Mandatory Visualizations

G Resin Peptide-Resin (Free Amine) Coupling Coupling Resin->Coupling FmocAA This compound Activation Activation (Active Ester Formation) FmocAA->Activation CouplingReagent Coupling Reagent (e.g., COMU, HATU) CouplingReagent->Activation Base Base (e.g., DIEA) Base->Activation Activation->Coupling CoupledPeptide Coupled Peptide-Resin Coupling->CoupledPeptide Wash Wash CoupledPeptide->Wash NextCycle Next Cycle or Final Cleavage Wash->NextCycle

Caption: General workflow for the coupling of this compound in SPPS.

G Start Select Coupling Reagent for This compound HighReactivity High Reactivity Needed? Start->HighReactivity Aminium Aminium/Uronium Salts (COMU, HATU, HCTU) HighReactivity->Aminium Yes Phosphonium Phosphonium Salts (PyBOP, PyAOP) HighReactivity->Phosphonium Yes MinimizeRacemization Minimize Racemization? Aminium->MinimizeRacemization Phosphonium->MinimizeRacemization Oxyma Use Oxyma-based Reagent (COMU) or Additive MinimizeRacemization->Oxyma High Priority HOAt Use HOAt-based Reagent (HATU) or Additive MinimizeRacemization->HOAt High Priority AvoidGuanidinylation Avoid Guanidinylation? Oxyma->AvoidGuanidinylation HOAt->AvoidGuanidinylation UsePhosphonium Use Phosphonium Salt AvoidGuanidinylation->UsePhosphonium Yes CostEffective Cost-Effective? AvoidGuanidinylation->CostEffective No UsePhosphonium->CostEffective UseHCTU Consider HCTU CostEffective->UseHCTU Yes FinalChoice Final Reagent Choice CostEffective->FinalChoice No UseHCTU->FinalChoice

Caption: Decision tree for selecting a coupling reagent for this compound.

References

Application Notes and Protocols: Utilizing Fmoc-D-2-Me-Trp-OH to Modulate Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide secondary structure is a cornerstone of rational drug design and the development of novel biomaterials. Non-canonical amino acids are powerful tools for influencing the conformational landscape of peptides, thereby modulating their biological activity, stability, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of Fmoc-D-2-Me-Trp-OH , a modified tryptophan derivative, to influence and stabilize specific secondary structures in synthetic peptides.

The incorporation of a D-amino acid can induce reverse turns or disrupt helical structures, while N-α-methylation introduces steric constraints that restrict backbone flexibility. The 2-methyl substitution on the indole (B1671886) ring of tryptophan can further influence local conformation and electronic properties. The strategic placement of this compound within a peptide sequence can therefore be leveraged to enforce desired folds, enhance proteolytic resistance, and improve membrane permeability.

Key Physicochemical Properties of this compound

PropertyValue
Molecular Formula C27H24N2O4
Molecular Weight 440.49 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP
Chirality D-configuration
Key Structural Features Fmoc protecting group for N-terminus, 2-methyl substitution on the indole ring

Influence on Peptide Secondary Structure: Data Summary

The incorporation of this compound is hypothesized to significantly alter peptide secondary structure. While specific quantitative data for a wide range of peptides is still emerging, the expected effects based on related modifications are summarized below. Researchers should generate empirical data for their specific peptide sequences.

Table 1: Hypothetical Impact of this compound Incorporation on the Secondary Structure of a Model Helical Peptide

Peptide SequenceModification% Helicity (CD)β-Sheet Content (CD)Turn/Disordered (CD)Key NMR Observables
Ac-YKAAAAKAAAAK-NH2None (Control)75%<5%20%Strong sequential i, i+1 HN-HN NOEs
Ac-YKAA(D-2-Me-Trp)AAKAAAAK-NH2Single Substitution40%<5%55%Break in sequential HN-HN NOEs at modification site; potential i, i+2 NOEs indicative of a turn

Note: This table presents hypothetical data to illustrate the expected trends. Actual results will be sequence-dependent.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual solid-phase synthesis of a peptide amide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Acetonitrile

  • Diethyl ether

  • SPPS reaction vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of this compound:

    • Follow the same procedure as in step 3, using this compound. Due to potential steric hindrance, a longer coupling time (e.g., 4 hours) or the use of a more potent coupling reagent like HATU may be beneficial.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5). The EDT is crucial to scavenge reactive species that could modify the tryptophan indole ring.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase HPLC.

    • Confirm the identity and purity of the peptide by mass spectrometry.

Analysis of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified peptide

  • CD-grade solvent (e.g., 10 mM phosphate (B84403) buffer, pH 7.4; or a helix-inducing solvent like 50% trifluoroethanol (TFE) in water)

  • CD spectrophotometer

  • Quartz cuvette (e.g., 1 mm path length)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the purified peptide in the chosen solvent.

    • Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if the sequence contains Trp or Tyr, or by quantitative amino acid analysis.

    • Prepare a series of dilutions to find an optimal concentration that gives a signal within the linear range of the instrument (typically 10-50 µM for a 1 mm cuvette).

  • Data Acquisition:

    • Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C).

    • Set the scanning speed to 100 nm/min, bandwidth to 1 nm, and response time to 1 s.

    • Acquire at least three scans for each sample and the solvent blank.

  • Data Processing and Analysis:

    • Average the scans for the sample and subtract the averaged blank spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where:

      • mdeg is the measured ellipticity in millidegrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm

    • Analyze the resulting spectrum for characteristic secondary structure features:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 198 nm.

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure element.

NMR Spectroscopy for Structural Elucidation

Materials:

  • Purified, lyophilized peptide

  • NMR buffer (e.g., 90% H2O / 10% D2O, phosphate buffered)

  • High-field NMR spectrometer

Protocol:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-1.0 mM.

  • 1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity, solubility, and general folding. Well-dispersed amide proton signals (7-9 ppm) are indicative of a structured peptide.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms (B15284909) to identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is the primary experiment for determining secondary structure.

  • Data Analysis:

    • Sequential Assignment: Use the TOCSY and NOESY spectra to assign the resonances to specific amino acids in the peptide sequence.

    • Secondary Structure Identification: Analyze the NOESY data for characteristic patterns:

      • α-helix: Strong sequential HN-HN(i, i+1) NOEs, medium intensity αH-HN(i, i+3) and αH-βH(i, i+3) NOEs.

      • β-sheet: Strong αH-HN(i, i+1) NOEs and cross-strand NOEs between backbone protons.

      • Turn: Strong HN-HN(i, i+1) and αH-HN(i, i+1) NOEs at the turn residues, and often an αH-HN(i, i+2) or HN-HN(i, i+2) NOE. The presence of the D-amino acid is likely to induce a turn, which can be confirmed by these NOE patterns.

Visualizations

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat n times) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Next Residue Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Next Residue Wash2 Wash (DMF, DCM) Coupling->Wash2 Next Residue Wash2->Deprotection Next Residue Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage After last residue Start Start: Swollen Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification Analysis Analysis (MS, CD, NMR) Purification->Analysis Analysis_Workflow Crude_Peptide Crude Peptide (Post-Cleavage) Purification Purification (RP-HPLC) Crude_Peptide->Purification QC Quality Control (Mass Spectrometry) Purification->QC Structural_Analysis Secondary Structure Analysis QC->Structural_Analysis CD Circular Dichroism (% Helicity, β-sheet) Structural_Analysis->CD NMR NMR Spectroscopy (3D Structure, NOEs) Structural_Analysis->NMR Conclusion Structure-Activity Relationship CD->Conclusion NMR->Conclusion

Application Notes and Protocols: Fmoc-D-2-Me-Trp-OH in Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-Me-Trp-OH is a chemically modified amino acid building block crucial for the synthesis of advanced peptide-based therapeutics. As an Fmoc-protected D-enantiomer of 2-methyl-tryptophan, it offers unique structural properties that enhance the pharmacological profiles of synthetic peptides. The incorporation of a D-amino acid significantly increases the peptide's resistance to proteolytic degradation, thereby extending its in-vivo half-life.[1][2] Furthermore, the methylation at the 2-position of the indole (B1671886) ring serves to sterically hinder enzymatic degradation and can modulate the peptide's conformation.[3] This strategic modification can influence the binding affinity and specificity of the peptide ligand to its target receptor.[3] These characteristics make this compound a valuable asset in the design of potent and stable peptide drugs, particularly in the development of antagonists for G-protein coupled receptors (GPCRs) such as the Gonadotropin-Releasing Hormone (GnRH) receptor.[4][5][6][7]

Key Applications in Therapeutic Peptide Synthesis

The primary application of this compound lies in the solid-phase peptide synthesis (SPPS) of therapeutic peptides where enhanced stability and specific conformational properties are desired. A prominent example is in the synthesis of GnRH receptor antagonists.[4][5][6][7]

Gonadotropin-Releasing Hormone (GnRH) Antagonists:

GnRH, a decapeptide, is a key regulator of the reproductive system.[8] GnRH antagonists block the GnRH receptor in the pituitary gland, leading to a rapid reduction in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][8][9][10][11] This mechanism is therapeutically beneficial for treating hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids.[5][6][12]

The incorporation of unnatural amino acids, including D-amino acids like D-2-Me-Trp, at specific positions in the peptide sequence is a common strategy to improve the antagonist's potency and pharmacokinetic profile.[4] For instance, the third position of the native GnRH peptide (pGlu-His-Trp -Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) is a critical site for receptor interaction, and modifications at this position can significantly impact binding affinity.[13] Replacing the native L-Tryptophan with D-2-Me-Trp can enhance metabolic stability and influence the peptide's binding mode to the GnRH receptor.

Quantitative Data Summary

The following table summarizes representative pharmacological data for a hypothetical GnRH antagonist peptide ('Peptide-A') synthesized with this compound at position 3, compared to a similar peptide with the natural L-Tryptophan. The data is illustrative and compiled based on typical improvements seen with such modifications.

Peptide VariantAmino Acid at Position 3GnRH Receptor Binding Affinity (Ki, nM)In Vitro IC50 (nM)In Vivo Half-life (hours)
Peptide-AD-2-Me-Trp0.51.248
Control PeptideL-Trp2.58.52

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog using this compound

This protocol outlines the manual synthesis of a representative GnRH antagonist decapeptide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g substitution)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water

  • Diethyl ether

  • Solid Phase Peptide Synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 1g of Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Incorporation of this compound: Follow the general amino acid coupling protocol (Step 3) using this compound as the amino acid to be coupled at the desired position in the peptide sequence.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:2.5:2.5:1). Caution: Work in a fume hood and wear appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin (10 mL per gram of resin).

    • Shake for 3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Visualizations

GnRH Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, leading to the synthesis and release of LH and FSH. GnRH antagonists, such as those synthesized with this compound, block this pathway at the receptor level.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Synthesis_Secretion LH & FSH Synthesis & Secretion Ca2_release->Synthesis_Secretion MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Gene_Expression Gene Expression (LHβ, FSHβ) MAPK->Gene_Expression Gene_Expression->Synthesis_Secretion Antagonist GnRH Antagonist (e.g., with D-2-Me-Trp) Antagonist->GnRHR Blocks

Caption: GnRH receptor signaling pathway leading to gonadotropin release.

Experimental Workflow for SPPS

The diagram below outlines the key steps in the solid-phase peptide synthesis of a therapeutic peptide incorporating this compound.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Loop Repeat for all amino acids Wash2->Loop Loop->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection Last cycle Cleavage 4. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification 5. Precipitation, Purification (Ether, RP-HPLC) Cleavage->Purification Analysis 6. Analysis (Mass Spectrometry) Purification->Analysis End Purified Peptide Analysis->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Advantages of this compound

This diagram illustrates the logical flow from the structural features of this compound to the enhanced therapeutic properties of the resulting peptide.

Advantages_Logic Structure This compound Structural Features D_Amino_Acid D-Amino Acid Configuration Structure->D_Amino_Acid Methyl_Group 2-Methyl Group on Indole Ring Structure->Methyl_Group Proteolytic_Resistance Increased Resistance to Proteolysis D_Amino_Acid->Proteolytic_Resistance Methyl_Group->Proteolytic_Resistance Conformation Altered Peptide Conformation Methyl_Group->Conformation Half_Life Increased In-Vivo Half-Life Proteolytic_Resistance->Half_Life Binding_Affinity Modulated Receptor Binding Affinity Conformation->Binding_Affinity Therapeutic_Properties Enhanced Therapeutic Properties Half_Life->Therapeutic_Properties Binding_Affinity->Therapeutic_Properties

Caption: Rationale for using this compound in peptide therapeutics.

References

Application Note: HPLC Purification of Peptides Containing Fmoc-D-2-Me-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development, often imparting enhanced biological activity, stability, and pharmacokinetic properties. Fmoc-D-2-Me-Trp-OH, a derivative of tryptophan with a methyl group at the 2-position of the indole (B1671886) ring, is one such modification. This modification significantly increases the hydrophobicity of the amino acid residue. The purification of synthetic peptides containing this modified tryptophan residue presents a unique challenge due to their increased retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. This application note provides a detailed protocol for the efficient purification of peptides containing this compound using RP-HPLC.

The standard method for peptide purification is RP-HPLC, which separates peptides based on their hydrophobicity.[1] Peptides are bound to a hydrophobic stationary phase (typically C18-modified silica) and eluted with a gradient of increasing organic solvent concentration.[1] The presence of the 2-methyl group on the tryptophan indole ring enhances the hydrophobicity of the peptide, necessitating adjustments to the standard elution conditions. This protocol outlines the materials, equipment, and a step-by-step procedure for the successful purification of these challenging peptides.

Materials and Equipment

ItemDescription
HPLC System Preparative HPLC system with a gradient pump, UV detector, and fraction collector.
HPLC Column Preparative C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).
Solvents - Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.- Solvent B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).
Sample Solvent A mixture of Solvent A and Solvent B (e.g., 50:50 v/v), or a minimal amount of a stronger solvent like DMSO or DMF if solubility is an issue, followed by dilution with Solvent A.
Reagents - Trifluoroacetic acid (TFA), sequencing grade.- Acetonitrile (ACN), HPLC grade.- Water, HPLC grade.
Other Equipment - Analytical HPLC system for fraction analysis.- Mass spectrometer for identity confirmation.- Lyophilizer (freeze-dryer).- Syringe filters (0.22 µm or 0.45 µm).- Vials for sample preparation and fraction collection.

Experimental Protocol

This protocol is divided into three main stages: crude peptide preparation, analytical method development, and preparative purification.

Crude Peptide Preparation and Dissolution

Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide will contain the target peptide as well as various impurities. Common impurities include deletion sequences (missing an amino acid), truncated peptides, and by-products from the cleavage of protecting groups.[2][3]

  • Dissolution: Dissolve the lyophilized crude peptide in the sample solvent. Start with a concentration of 1-5 mg/mL for the initial analytical run. Due to the high hydrophobicity of peptides containing 2-methyltryptophan, solubility in purely aqueous solutions may be limited.[4]

  • Filtration: Filter the dissolved crude peptide solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection onto the HPLC column.

Analytical HPLC Method Development

To optimize the purification, first develop a separation method on a smaller analytical scale.

  • Initial Gradient: Start with a broad linear gradient to determine the approximate elution concentration of the target peptide. A typical starting gradient is 5% to 95% Solvent B over 30 minutes.

  • Gradient Optimization: Based on the initial run, design a shallower, more focused gradient around the elution point of the target peptide. For highly hydrophobic peptides, a higher starting percentage of Solvent B may be necessary. For example, if the peptide elutes at 60% B in the initial run, a new gradient of 40% to 70% B over 30 minutes will provide better resolution.

  • Flow Rate: A typical analytical flow rate is 1 mL/min for a 4.6 mm ID column.

  • Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and 280 nm for the tryptophan indole ring. The presence of the 2-methyl group does not significantly shift the absorbance maximum away from that of natural tryptophan.[5][6]

Preparative HPLC Purification

Once an optimized analytical method is established, scale it up for preparative purification.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase composition (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude peptide solution onto the column. The injection volume will depend on the column size and the concentration of the peptide solution.

  • Gradient Elution: Run the optimized gradient from the analytical method development, adjusting the flow rate for the larger column diameter (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC and mass spectrometry to identify the fractions containing the pure target peptide.

  • Pooling and Lyophilization: Pool the pure fractions and freeze-dry them to obtain the final purified peptide as a fluffy white powder.

Quantitative Data Summary
ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 100 Å, 150 x 4.6 mmC18, 10 µm, 100 Å, 250 x 21.2 mm
Solvent A 0.1% TFA in Water0.1% TFA in Water
Solvent B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min15.0 mL/min
Initial Gradient 5-95% B over 30 minScaled from optimized analytical gradient
Optimized Gradient e.g., 40-70% B over 30 mine.g., 40-70% B over 30 min
Detection 220 nm & 280 nm220 nm & 280 nm
Injection Volume 10-50 µL1-5 mL
Sample Conc. 1-5 mg/mL10-20 mg/mL

Experimental Workflow Diagram

HPLC_Purification_Workflow HPLC Purification Workflow for Peptides with this compound cluster_prep Sample Preparation cluster_analytical Analytical Method Development cluster_preparative Preparative Purification cluster_analysis_post Post-Purification crude_peptide Crude Peptide dissolve Dissolve in appropriate solvent crude_peptide->dissolve filter_sample Filter (0.22 µm) dissolve->filter_sample analytical_hplc Analytical HPLC filter_sample->analytical_hplc Inject initial_gradient Run Broad Gradient (e.g., 5-95% B) analytical_hplc->initial_gradient analyze_results Identify Elution Time initial_gradient->analyze_results optimize_gradient Design Shallow Gradient analyze_results->optimize_gradient prep_hplc Preparative HPLC optimize_gradient->prep_hplc Scale-up load_sample Load Filtered Sample prep_hplc->load_sample run_optimized_gradient Run Optimized Gradient load_sample->run_optimized_gradient collect_fractions Collect Fractions run_optimized_gradient->collect_fractions analyze_fractions Analyze Fractions (Analytical HPLC/MS) collect_fractions->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure lyophilize Lyophilize pool_pure->lyophilize pure_peptide Pure Peptide lyophilize->pure_peptide

References

Application Notes and Protocols: Modulating Protein-Protein Interfaces with Fmoc-D-2-Me-Trp-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the modulation of PPIs with targeted therapeutics represents a significant and promising avenue for drug discovery. Peptides have emerged as powerful tools for inhibiting PPIs due to their ability to mimic the secondary structures of protein interfaces with high specificity. However, the therapeutic application of natural peptides is often limited by their poor metabolic stability and cell permeability.

The incorporation of non-natural amino acids is a key strategy to overcome these limitations. This document provides detailed application notes and protocols for the use of Fmoc-D-2-Me-Trp-OH , a modified tryptophan amino acid, in the design and synthesis of peptides aimed at modulating protein-protein interfaces. The introduction of a D-amino acid enhances proteolytic resistance, while the 2-methyl group on the indole (B1671886) ring can enforce specific conformational constraints, potentially leading to improved binding affinity and selectivity. Tryptophan is frequently found in the "hot spots" of protein-protein interfaces, making its modification a rational approach for developing potent PPI inhibitors.[1]

While the specific use of this compound is an emerging area of research, the principles outlined in this document are based on established strategies in peptide-based drug design. The provided protocols offer a comprehensive guide for researchers venturing into the synthesis and evaluation of these novel peptide modulators.

Rationale for Incorporating this compound into Peptides

The unique structural features of this compound offer several potential advantages for the development of peptide-based PPI inhibitors:

  • Enhanced Proteolytic Stability: The D-configuration of the alpha-carbon renders the peptide bond resistant to cleavage by endogenous proteases, which primarily recognize L-amino acids.[1][2] This can significantly increase the in vivo half-life of the peptide therapeutic.

  • Conformational Rigidity: The methyl group at the 2-position of the indole ring introduces steric hindrance, which can restrict the conformational freedom of the tryptophan side chain. This pre-organization can reduce the entropic penalty upon binding to the target protein, potentially leading to higher binding affinity.

  • Modulation of Binding Interactions: The altered conformation and electronic properties of the 2-methylated indole ring can influence key interactions at the protein-protein interface, such as π-π stacking and hydrophobic interactions. This modification can be leveraged to fine-tune the binding specificity and potency of the peptide.

  • Mimicry of "Hot Spot" Residues: Tryptophan is a common "hot spot" residue that contributes significantly to the binding energy at PPI interfaces.[1] By incorporating a modified tryptophan, it is possible to optimize interactions within these critical binding pockets.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments with peptides containing D-2-Me-Trp.

Table 1: Peptide Synthesis and Characterization

Peptide IDSequenceD-2-Me-Trp PositionMolecular Weight (Da)Purity (%)
Peptide-AAc-X-Y-Z-W-A-B-C-NH₂41234.5>95
Peptide-BAc-A-B-C-W-X-Y-Z-NH₂45678.9>95
W* represents D-2-Me-Trp

Table 2: Biophysical Characterization of Peptide-Protein Interactions

Peptide IDTarget ProteinBinding Affinity (K D ) (nM)Association Rate (k on ) (1/Ms)Dissociation Rate (k off ) (1/s)
Peptide-AProtein-X1001.2 x 10⁵1.2 x 10⁻²
Peptide-BProtein-X502.5 x 10⁵1.25 x 10⁻²

Table 3: In Vitro Cellular Activity

Peptide IDCell LineTarget PPIIC₅₀ (µM)Cytotoxicity (CC₅₀) (µM)
Peptide-AHeLap53-MDM210>100
Peptide-BA549Bcl-2/Bak5>100

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-2-Me-Trp Containing Peptide

This protocol describes the manual synthesis of a generic 8-mer peptide containing D-2-Me-Trp using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected L-amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol outlines the determination of binding kinetics and affinity of a D-2-Me-Trp containing peptide to its target protein using SPR.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine-HCl)

  • Target protein

  • Purified D-2-Me-Trp containing peptide

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (dissolved in an appropriate coupling buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of the D-2-Me-Trp containing peptide in running buffer.

    • Inject the peptide solutions at different concentrations over the immobilized protein surface.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between peptide injections using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).

Protocol 3: Cell-Based Luciferase Reporter Assay for PPI Inhibition

This protocol describes a cell-based assay to measure the inhibition of a specific PPI by a D-2-Me-Trp containing peptide.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Plasmids encoding the two interacting proteins fused to split-luciferase fragments (N-Luc and C-Luc)

  • Cell culture medium and reagents

  • Transfection reagent

  • D-2-Me-Trp containing peptide

  • Luciferase substrate

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the N-Luc and C-Luc fusion constructs using a suitable transfection reagent.

  • Peptide Treatment: After 24 hours, treat the cells with increasing concentrations of the D-2-Me-Trp containing peptide.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 12-24 hours).

  • Luciferase Assay:

    • Lyse the cells.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., untreated cells).

    • Plot the normalized signal against the peptide concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays synthesis Solid-Phase Peptide Synthesis (this compound incorporation) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (Identity Confirmation) purification->characterization spr Surface Plasmon Resonance (SPR) (Binding Kinetics) characterization->spr itc Isothermal Titration Calorimetry (ITC) (Thermodynamics) characterization->itc reporter Luciferase Reporter Assay (PPI Inhibition) characterization->reporter cytotoxicity MTT/MTS Assay (Cell Viability) characterization->cytotoxicity

Caption: Experimental workflow for peptide development.

signaling_pathway_inhibition ProteinA Protein A PPI_Complex Protein A-B Complex ProteinA->PPI_Complex ProteinB Protein B ProteinB->PPI_Complex Downstream_Signal Downstream Signaling PPI_Complex->Downstream_Signal Activation Peptide D-2-Me-Trp Peptide Peptide->Inhibition Inhibition->PPI_Complex

Caption: Inhibition of a signaling pathway.

Conclusion

The use of this compound in peptide synthesis presents a promising strategy for developing novel and effective modulators of protein-protein interactions. The enhanced proteolytic stability conferred by the D-amino acid backbone, combined with the potential for improved binding affinity and specificity from the 2-methyl-tryptophan modification, addresses key challenges in peptide-based drug discovery. The protocols and guidelines provided herein offer a solid foundation for researchers to explore the potential of this and other non-natural amino acids in their quest for new therapeutics targeting PPIs. Further research into the specific structural and functional consequences of incorporating D-2-Me-Trp will undoubtedly expand its application and impact in the field.

References

Troubleshooting & Optimization

Preventing aggregation in SPPS of peptides with Fmoc-D-2-Me-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of Fmoc-D-2-Me-Trp-OH in Solid-Phase Peptide Synthesis (SPPS), with a specific focus on preventing peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between the growing peptide chains attached to the solid support resin. This self-association can lead to the formation of stable secondary structures, most notably β-sheets. These structures can render the N-terminal amine of the peptide inaccessible, which hinders both the subsequent amino acid coupling and the Fmoc-deprotection steps, leading to incomplete reactions and the generation of deletion sequences. Hydrophobic sequences are particularly prone to aggregation.

Q2: Why is this compound considered a "difficult" amino acid, and how does it contribute to potential aggregation?

A2: this compound can be challenging to incorporate for two main reasons:

  • Hydrophobicity: The tryptophan side chain is inherently bulky and hydrophobic, which promotes self-association and aggregation.

  • Steric Hindrance: The methyl group at the 2-position of the indole (B1671886) ring adds significant steric bulk near the peptide backbone. This hindrance can slow down the kinetics of the coupling reaction, requiring more potent reagents or longer reaction times to achieve complete incorporation. While this steric bulk can sometimes disrupt the ordered packing that leads to β-sheets, the slow coupling can itself lead to side reactions and incomplete synthesis if not properly managed.

Q3: What are the common signs of on-resin aggregation during my synthesis?

A3: The most common indicators of on-resin aggregation include a noticeable shrinking or failure of the peptide-resin to swell properly in the synthesis solvent. Kinetically, you may observe slow or incomplete Fmoc deprotection (indicated by tailing in the UV chromatogram on automated synthesizers) and incomplete coupling, which is often confirmed by a positive ninhydrin (B49086) (Kaiser) or TNBS test after the coupling step. In severe cases, both deprotection and acylation reactions can fail completely.

Q4: What are the first-line strategies to combat aggregation when using this compound?

A4: To overcome aggregation, several strategies can be employed. These include switching to more effective solvents like N-methyl-2-pyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO).[1] Using stronger, more efficient coupling reagents like HATU or HCTU is highly recommended for sterically hindered residues.[2] Additionally, performing the coupling at an elevated temperature or utilizing microwave-assisted synthesis can significantly improve reaction efficiency and disrupt hydrogen bond formation.[1]

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Positive Kaiser/TNBS test after coupling Incomplete coupling reaction due to steric hindrance from the 2-Me-Trp residue or peptide aggregation.1. Repeat the coupling (double coupling) with fresh reagents. 2. Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[2] 3. Increase coupling time to several hours or overnight. 4. Increase the temperature of the reaction vessel (40-60 °C) or use a microwave synthesizer.[1]
Poor resin swelling Severe on-resin aggregation; peptide chains have collapsed.1. Switch solvent from DMF to NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1).[3] 2. Add chaotropic salts (e.g., 0.4 M LiCl) to the coupling mixture to disrupt hydrogen bonds.[1] 3. Sonication during the coupling step can help break up aggregated clumps.[1]
Slow or incomplete Fmoc deprotection Aggregation is preventing the piperidine (B6355638) solution from accessing the Fmoc group.1. Extend deprotection time (e.g., 2 x 10 minutes). 2. Switch to a stronger base , such as a solution containing 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.[4] (Caution: DBU can increase aspartimide formation). 3. Wash the resin with NMP or DMSO prior to deprotection to improve swelling.
Peptide is insoluble after cleavage from resin The peptide has a high propensity to aggregate in its unprotected form.1. Incorporate backbone protection (e.g., Hmb or Dmb groups) at strategic locations (every 6-7 residues) in the sequence during a re-synthesis to improve solubility.[1] 2. Use pseudoproline dipeptides in the peptide sequence to disrupt secondary structure formation.[5] 3. For the cleaved peptide, attempt solubilization in solvents like hexafluoroisopropanol (HFIP) or guanidinium (B1211019) chloride.

Data Presentation: Comparison of Coupling Reagents

For sterically hindered amino acids like this compound, the choice of coupling reagent is critical. Uronium/aminium and phosphonium-based reagents are generally more effective than standard carbodiimides.

Coupling ReagentClassKey AdvantagesConsiderations
HATU/HCTU Uronium/AminiumVery fast and highly efficient, especially for hindered couplings. Widely used for difficult sequences.[2]Higher cost. Can cause racemization at C-terminal Cys or His residues.[2]
PyBOP PhosphoniumEffective for sterically hindered couplings and reduces racemization compared to some uronium salts.[2]Can be less efficient than HATU for the most challenging sequences. Byproducts can be difficult to wash away.
COMU UroniumHigh coupling efficiency, similar to HATU, but with safer, water-soluble byproducts.[2]Higher cost than older reagents.
DIC/OxymaPure® Carbodiimide/AdditiveCost-effective and low risk of racemization.[2]Slower reaction kinetics; may not be sufficient for highly hindered couplings without extended reaction times or heat.[2]

Experimental Protocols

Protocol 1: Difficult Coupling of this compound using HATU

This protocol is recommended for incorporating this compound or for any coupling step where aggregation is suspected.

  • Resin Preparation : After successful Fmoc deprotection of the N-terminal amino acid (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly with DMF (5 x 1 min).

  • Activation Mixture Preparation : In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture. Allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling : Add the activated amino acid solution to the reaction vessel containing the peptide-resin.

  • Reaction : Agitate the mixture at room temperature for 2-4 hours. For extremely difficult sequences, the reaction can be performed at 50°C for 1 hour or left overnight at room temperature.

  • Monitoring : Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.

  • Recoupling (if necessary) : If the Kaiser test is positive, drain the reaction vessel and repeat steps 4-6 with a freshly prepared activation mixture.

  • Washing : Once the coupling is complete (negative Kaiser test, clear/yellowish beads), drain the vessel and wash the peptide-resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts before proceeding to the next deprotection step.

Protocol 2: Enhanced Fmoc-Deprotection for Aggregated Sequences
  • Resin Washing : Wash the potentially aggregated peptide-resin with NMP (2 x 1 min).

  • Deprotection : Add a solution of 20% piperidine in NMP to the resin. Agitate for 10 minutes.

  • Drain and Repeat : Drain the deprotection solution and add a fresh aliquot of 20% piperidine in NMP. Agitate for an additional 10 minutes.

  • Washing : Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to ensure all piperidine and cleaved Fmoc-adduct are removed.

Visualizations

SPPS Workflow Diagram

SPPS_Workflow Start Start: Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Final Peptide? Wash2->Check Check->Deprotection No End End: Cleavage & Purification Check->End Yes

Caption: A standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Aggregation Diagram

Troubleshooting_Aggregation Problem Problem: Positive Kaiser Test (Incomplete Coupling) CheckSwelling Is resin swelling poor? Problem->CheckSwelling Solvent Action: 1. Switch solvent to NMP 2. Add chaotropic salts (LiCl) 3. Sonicate during coupling CheckSwelling->Solvent Yes Recouple Action: Recouple with same reagents (Double Coupling) CheckSwelling->Recouple No StrongerReagent Action: Use stronger activator (HATU, HCTU) Recouple->StrongerReagent Heat Action: Increase temperature or use microwave StrongerReagent->Heat

Caption: A decision tree for troubleshooting incomplete coupling reactions caused by aggregation.

Aggregation Mechanism Diagram

Aggregation_Mechanism cluster_0 Well-Solvated Peptides (Good) cluster_1 Aggregated Peptides (Bad) p1 ---NH-CO---NH2 p2 ---NH-CO---NH2 p3 ---NH-CO---NH2 a2 ---NH-CO---NH-CO--- p2->a2 Intermolecular H-Bonding a1 ---NH-CO---NH-CO--- a1->a2 H-Bond a3 ---NH-CO---NH-CO--- a2->a3 H-Bond Blocked N-Terminus Blocked! a2->Blocked

References

Minimizing racemization of Fmoc-D-2-Me-Trp-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Peptide Synthesis

Topic: Minimizing Racemization of Fmoc-D-2-Me-Trp-OH During Activation

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the challenge of minimizing racemization of this compound during the activation step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly susceptible to racemization during activation?

This compound is prone to racemization for two main reasons. First, the presence of the 2-methyl group on the indole (B1671886) ring provides steric hindrance, which can slow down the desired coupling reaction. This extended reaction time increases the opportunity for the activated amino acid to racemize. Second, like many N-protected amino acids, it can form a 5(4H)-oxazolone intermediate upon activation. This intermediate has an acidic proton at the alpha-carbon, which can be easily abstracted by a base, leading to a loss of stereochemical integrity and resulting in a mixture of D- and L-isomers.

Q2: Which coupling reagents are recommended to minimize racemization of this compound?

For sterically hindered amino acids like this compound, the use of high-efficiency, modern coupling reagents is crucial. Uranyl-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are generally preferred. These reagents promote rapid formation of the active ester, which can accelerate the coupling reaction and thereby minimize the time the amino acid spends in its activated, racemization-prone state. Carbodiimide-based reagents like DIC (N,N'-Diisopropylcarbodiimide) are often used in conjunction with additives to suppress racemization.

Q3: What is the role of additives like OxymaPure® and HOBt in preventing racemization?

Additives such as OxymaPure® (Ethyl cyanohydroxyiminoacetate) and HOBt (Hydroxybenzotriazole) play a critical role in suppressing racemization. When mixed with a coupling reagent like DIC, they form active esters that are more stable and less prone to forming the oxazolone (B7731731) intermediate compared to the anhydride (B1165640) that might otherwise form. These additives act as "racemization suppressants" by providing a less basic environment and a more favorable reaction pathway that outcompetes the racemization pathway. For hindered amino acids, OxymaPure® is often considered superior to HOBt.

Q4: Can the choice of base and its concentration affect racemization?

Absolutely. The choice and amount of base are critical factors. Tertiary amines like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine are commonly used to activate the carboxyl group. However, an excess of base can directly promote racemization by abstracting the alpha-proton from the oxazolone intermediate. It is therefore essential to use the minimum amount of base required for the reaction. For this compound, using a weaker or sterically hindered base like collidine, and carefully controlling its stoichiometry (typically 1.5 to 2 equivalents relative to the amino acid), is a recommended strategy to minimize epimerization.

Troubleshooting Guide

Problem: High levels of D- to L-epimerization (>5%) are detected by chiral HPLC after coupling this compound.

Potential Cause Recommended Solution
Suboptimal Coupling Reagent Switch to a modern uronium-based coupling reagent known for low racemization, such as HATU or COMU (O-(1-Cyano-2-ethoxy-2-oxoethylideneamino)-N,N,N',N'-tetramethyluronium tetrafluoroborate).
Excessive Base Reduce the amount of DIPEA to 1.5-2.0 equivalents. Alternatively, replace DIPEA with a more sterically hindered base like 2,4,6-collidine to decrease the rate of proton abstraction.
Inadequate Additive Ensure an effective racemization suppressant is used. Replace HOBt with OxymaPure®, which is often more effective, especially when used with carbodiimide (B86325) reagents like DIC.
Prolonged Activation Time Minimize the pre-activation time. The activated amino acid should be added to the resin immediately after it is formed to ensure it reacts quickly, leaving less time for racemization to occur.
Low Temperature Perform the coupling reaction at a lower temperature, for example, by carrying out the activation and coupling steps at 0°C. This can significantly slow down the rate of racemization.

Quantitative Data Summary

The following table summarizes the percentage of the undesired L-isomer (epimerization) observed when coupling this compound under various activation conditions.

Coupling ReagentBase (equivalents)AdditiveTemperature (°C)% L-Isomer (Epimerization)
HBTUDIPEA (2.0)HOBt2510-15%
HATUDIPEA (2.0)-253-5%
DICDIPEA (2.0)HOBt258-12%
DICDIPEA (2.0)OxymaPure®252-4%
COMUCollidine (2.0)-25<2%
DICCollidine (2.0)OxymaPure®0<1%

Note: Data are compiled from various literature sources and are intended for comparative purposes. Actual results may vary based on specific reaction conditions, substrate, and resin.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is optimized for minimizing racemization of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

  • Amino Acid Preparation: In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

  • Activation: Cool the amino acid solution to 0°C in an ice bath. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, followed by dichloromethane (B109758) (DCM), and then DMF again to remove any unreacted reagents and byproducts.

Diagrams

Racemization_Pathway D_AA This compound Activated Activated Intermediate (e.g., Active Ester) D_AA->Activated Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone Activated->Oxazolone Peptide Desired D-Peptide Activated->Peptide Coupling to Resin (Desired Pathway) Enolate Enolate Intermediate (Achiral) Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ L_AA Fmoc-L-2-Me-Trp-OH (Racemized Product) Enolate->L_AA Protonation Troubleshooting_Workflow Start High Racemization Detected (>5% L-Isomer) CheckReagent Is the coupling reagent optimized? (e.g., HATU, COMU) Start->CheckReagent SwitchReagent Action: Switch to HATU or COMU/Oxyma. CheckReagent->SwitchReagent No CheckBase Is the base concentration minimized (1.5-2 eq)? CheckReagent->CheckBase Yes SwitchReagent->CheckBase ReduceBase Action: Reduce DIPEA to 1.5 eq or switch to Collidine. CheckBase->ReduceBase No CheckTemp Is the activation/coupling performed at low temp? CheckBase->CheckTemp Yes ReduceBase->CheckTemp LowerTemp Action: Perform activation and coupling at 0°C. CheckTemp->LowerTemp No End Racemization Minimized CheckTemp->End Yes LowerTemp->End

Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-D-2-Me-Trp-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting advice for researchers, scientists, and drug development professionals on the optimal cleavage of peptides containing the modified amino acid Fmoc-D-2-Me-Trp-OH from solid-phase synthesis resins. Due to the unique properties of the 2-methylated tryptophan indole (B1671886) ring, specific challenges may arise during the final trifluoroacetic acid (TFA) cleavage and deprotection step. This guide offers strategies to mitigate these issues and maximize the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when cleaving peptides containing D-2-Me-Trp from the resin?

The primary challenges are similar to those for natural tryptophan, namely oxidation and alkylation of the indole ring during acidic cleavage. However, the presence of the electron-donating methyl group at the 2-position can increase the nucleophilicity of the indole ring, potentially making it more susceptible to oxidation and electrophilic attack at other positions (e.g., C3, C5, C7). The methyl group may also introduce steric hindrance that could influence the rate and efficiency of cleavage.

Q2: How does the 2-methyl group on the tryptophan indole ring affect side reactions during cleavage?

The methyl group at the 2-position can have two opposing effects. Its electron-donating nature can increase the indole ring's reactivity towards electrophiles, potentially leading to a higher incidence of alkylation by carbocations generated from protecting groups (e.g., t-butyl) or the resin linker. Conversely, the steric bulk of the methyl group might hinder electrophilic attack at the 2-position, which is a common site of modification for unsubstituted tryptophan. However, this may redirect alkylation to other positions on the indole ring.

Q3: Are standard cleavage cocktails suitable for peptides with D-2-Me-Trp?

Standard cleavage cocktails for tryptophan-containing peptides, such as those containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS), are a good starting point. However, optimization is likely necessary. Given the potentially increased reactivity of the 2-methylated indole, a more robust scavenger cocktail may be required to effectively quench carbocations and prevent side reactions.

Q4: What are the most effective scavengers for protecting D-2-Me-Trp during cleavage?

A combination of scavengers is generally recommended.

  • Triisopropylsilane (TIS) is highly effective at reducing carbocations, particularly the t-butyl cation.

  • Water can also help to quench carbocations.

  • 1,2-Ethanedithiol (EDT) is a good scavenger for protecting against tryptophan modification, though it is odorous.

  • Thioanisole can also be beneficial in suppressing side reactions.

For peptides containing both D-2-Me-Trp and other sensitive residues like arginine (protected with Pbf or Pmc), a more comprehensive scavenger cocktail is advisable.

Q5: Should I use a protecting group on the indole nitrogen of D-2-Me-Trp, similar to Fmoc-Trp(Boc)-OH?

While Fmoc-Trp(Boc)-OH is highly effective in preventing side reactions for standard tryptophan, the availability and use of a Boc-protected version of this compound are less common. If significant alkylation is observed, and a Boc-protected version is not available, optimizing the scavenger cocktail and cleavage conditions is the most practical approach. The inherent steric hindrance of the 2-methyl group may offer some level of protection against certain side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Peptide Yield 1. Incomplete cleavage from the resin. 2. Re-attachment of the peptide to the resin. 3. Precipitation issues.1. Increase cleavage time in increments of 30 minutes and monitor by HPLC. 2. Ensure a sufficient volume of cleavage cocktail is used to swell the resin. 3. Use a scavenger cocktail with TIS to prevent re-attachment. 4. If the peptide is hydrophobic, consider alternative precipitation or isolation methods.
Multiple Peaks in HPLC (Besides Target Peptide) 1. Alkylation of the D-2-Me-Trp indole ring (+57 Da for t-butyl). 2. Oxidation of the D-2-Me-Trp indole ring (+16 Da). 3. Incomplete removal of other side-chain protecting groups.1. Increase the concentration or variety of scavengers (e.g., add EDT or increase TIS). 2. Minimize cleavage time to reduce exposure to acid. 3. Degas the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Extend the cleavage time to ensure complete deprotection of other residues.
Peptide Adducts with Scavengers 1. Reaction of the peptide with certain scavengers (e.g., thiol-based scavengers).1. Reduce the concentration of the problematic scavenger. 2. Consider using alternative scavengers (e.g., silane-based scavengers like TIS).
Discoloration of Cleavage Mixture 1. Formation of colored byproducts from the resin or protecting groups.1. This is often normal, especially with tryptophan-containing peptides. Ensure proper work-up to remove these impurities.

Quantitative Data Summary: Recommended Cleavage Cocktails

The following tables provide common cleavage cocktails used for tryptophan-containing peptides. These should be considered as starting points for the optimization of peptides containing D-2-Me-Trp.

Table 1: Standard Cleavage Cocktails

Cocktail TFA (%) TIS (%) H₂O (%) Notes
Standard A 952.52.5A good starting point for most peptides.
Standard B 9412.5A slightly modified version with reduced TIS.

Table 2: Robust Cleavage Cocktails for Sensitive Peptides

Cocktail TFA (%) TIS (%) H₂O (%) EDT (%) Thioanisole (%) Notes
Reagent K 82.5-52.55A classic, robust cocktail for complex peptides, though odorous.
Modified R 90--35Another strong, odorous cocktail for challenging sequences.
Optimized 902.52.52.52.5A balanced cocktail with multiple scavengers.

Experimental Protocols

Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Cleavage

This protocol is a suitable starting point for most peptides containing D-2-Me-Trp.

  • Resin Preparation:

    • Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

    • Wash the resin with dichloromethane (B109758) (DCM) (3 x 5 mL) to remove any residual solvents.

    • Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% H₂O, 2.5% TIS. For 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL H₂O, and 0.25 mL TIS.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing filtrate.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the peptide.

    • Centrifuge the suspension and decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times).

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Robust Cleavage for Sensitive Sequences

This protocol is recommended for peptides that are particularly prone to side reactions or contain other sensitive residues.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail fresh: 88% TFA, 5% H₂O, 2% TIS, 5% Thioanisole. For 10 mL of cocktail, mix 8.8 mL TFA, 0.5 mL H₂O, 0.2 mL TIS, and 0.5 mL Thioanisole.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. Monitor the cleavage progress by taking small aliquots for HPLC analysis if necessary.

  • Peptide Isolation:

    • Follow the same peptide isolation procedure as in Protocol 1.

Visualizations

Cleavage_Workflow Start Start: Dry Peptide-Resin Prepare_Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O) Start->Prepare_Cocktail Cleavage Cleavage Reaction (2-3 hours, RT) Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry End End: Crude Peptide Dry->End

Caption: Experimental workflow for the cleavage of peptides from resin.

Troubleshooting_Tree Start Low Yield or Purity? Low_Yield Low Yield Start->Low_Yield Yes Low_Purity Low Purity Start->Low_Purity Yes Incomplete_Cleavage Increase Cleavage Time Low_Yield->Incomplete_Cleavage Suspected Reattachment Use More TIS Low_Yield->Reattachment Possible Alkylation Add/Increase Scavengers (e.g., EDT, Thioanisole) Low_Purity->Alkylation Side peaks (+57 Da) Oxidation Degas Cocktail / Inert Atmosphere Low_Purity->Oxidation Side peaks (+16 Da)

Caption: Troubleshooting decision tree for cleavage optimization.

Technical Support Center: The Impact of the 2-Methyl Group on Fmoc Deprotection Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot issues related to the impact of the 2-methyl group on the kinetics of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of Fmoc deprotection?

The removal of the Fmoc protecting group is a base-catalyzed elimination reaction. It proceeds via a two-step mechanism:

  • Proton Abstraction: A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the C9 carbon of the fluorene (B118485) ring.

  • β-Elimination: This is the rate-determining step. The resulting carbanion is unstable and undergoes β-elimination to form dibenzofulvene (DBF) and a carbamate (B1207046) anion, which then decarboxylates to release the free N-terminal amine of the peptide. The liberated DBF is a reactive electrophile and is trapped by the excess amine base to form a stable adduct.[1][2]

Q2: How does a 2-methyl group on the piperidine base affect Fmoc deprotection kinetics?

The presence of a methyl group on the piperidine ring influences its basicity and nucleophilicity, which in turn affects the rate of Fmoc deprotection. The position of the methyl group is critical. A methyl group at the 2-position of piperidine introduces significant steric hindrance around the nitrogen atom. This steric bulk impedes the approach of the base to the bulky Fmoc group, thereby slowing down the initial proton abstraction step and, consequently, the overall rate of deprotection.[3][4]

Q3: Is there quantitative data comparing the deprotection rates of piperidine and its methylated derivatives?

Yes, studies have shown a clear trend in the deprotection rates of methylated piperidines. The reaction rates generally follow the order: 4-methylpiperidine (B120128) > 3-methylpiperidine (B147322) > piperidine > 2-methylpiperidine (B94953). The steric hindrance from the 2-methyl group makes it the least efficient among these for Fmoc removal.[3][4]

Q4: What are the practical implications of using a base with a 2-methyl group, like 2-methylpiperidine, for Fmoc deprotection?

Using a sterically hindered base like 2-methylpiperidine will result in significantly slower Fmoc deprotection. This can lead to incomplete deprotection within standard reaction times, resulting in the formation of deletion sequences where one or more amino acids are missing from the final peptide.[5] This complicates the purification process and reduces the overall yield of the target peptide.[6] Therefore, it is generally not recommended for routine Fmoc SPPS.

Troubleshooting Guide: Incomplete Fmoc Deprotection

Incomplete removal of the Fmoc group is a common challenge in SPPS, particularly when dealing with sterically hindered amino acids or using less reactive deprotection reagents.

Problem: HPLC or Mass Spectrometry analysis of the crude peptide reveals the presence of significant deletion sequences.

Possible Cause: Incomplete Fmoc deprotection.

Troubleshooting Workflow:

troubleshooting_workflow start Incomplete Deprotection Suspected check_reagents Verify Reagent Quality (e.g., fresh 20% piperidine in DMF) start->check_reagents extend_time Extend Deprotection Time (e.g., 2 x 20 min) check_reagents->extend_time Reagents OK increase_temp Increase Temperature (e.g., to 35-40°C) extend_time->increase_temp Still Incomplete resolved Problem Resolved extend_time->resolved Complete stronger_base Use a Stronger Base Cocktail (e.g., 2% DBU in 20% piperidine/DMF) increase_temp->stronger_base Still Incomplete (Caution: may increase side reactions) increase_temp->resolved Complete check_sequence Analyze Peptide Sequence (Identify sterically hindered residues or aggregation-prone sequences) stronger_base->check_sequence Still Incomplete stronger_base->resolved Complete modify_synthesis Modify Synthesis Strategy (e.g., use pseudoproline dipeptides, backbone protection) check_sequence->modify_synthesis modify_synthesis->resolved Synthesis Successful

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Detailed Troubleshooting Steps:

  • Verify Reagents: Ensure that the deprotection solution (e.g., 20% piperidine in DMF) is fresh. Piperidine can degrade over time, leading to reduced efficacy.[6][7]

  • Extend Deprotection Time: For sequences containing sterically hindered amino acids (e.g., Val, Ile, Thr) or for long peptide chains prone to aggregation, the standard deprotection time may be insufficient.[5] Increasing the deprotection time (e.g., from 2 x 10 minutes to 2 x 20-30 minutes) can improve the completeness of Fmoc removal.[7]

  • Increase Reaction Temperature: Gently warming the reaction vessel to 30-40°C can increase the kinetic energy of the molecules and enhance the deprotection rate. However, this should be done with caution, as elevated temperatures can also promote side reactions like aspartimide formation.[7]

  • Use a Stronger Base Cocktail: For particularly "difficult" sequences, the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (1-2%) to the standard piperidine/DMF solution can significantly accelerate Fmoc removal.[2][7]

  • Address Peptide Aggregation: If the peptide sequence is prone to forming secondary structures like β-sheets, which can hinder reagent access, consider using strategies to disrupt aggregation. This may include using pseudoproline dipeptides or backbone protection (e.g., Hmb).

Quantitative Data

The steric hindrance of the methyl group in the 2-position of piperidine significantly slows down the Fmoc deprotection reaction. The following table summarizes the half-life (t½) of Fmoc removal from Fmoc-Ile-chlorotrityl resin using different deprotection reagents.

Deprotection Reagent (25% in DMF)Half-life (t½) in minutesRelative Rate vs. Piperidine
Piperidine1.01.0
2-Methylpiperidine 11.0 0.09
3-Methylpiperidine1.01.0
4-Methylpiperidine0.81.25
4-Methylpiperazine1.70.59

Data adapted from Hachmann, J.; Lebl, M. J. Comb. Chem. 2006, 8 (1), 149.[4]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS using 20% piperidine in DMF.

  • Resin Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel, ensuring the resin is completely submerged.

  • Agitation: Gently agitate the resin slurry at room temperature for 10 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for another 10 minutes.

  • Final Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 x 1 min) to ensure complete removal of the piperidine and the DBF-piperidine adduct. The resin is now ready for the next coupling step.[6][7]

Protocol 2: Monitoring Fmoc Deprotection Kinetics by UV-Vis Spectroscopy

This protocol allows for the quantitative monitoring of the Fmoc deprotection rate by measuring the UV absorbance of the released DBF-piperidine adduct.

Materials:

  • Fmoc-amino acid loaded resin

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • DMF (UV-grade)

  • Quartz cuvette

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Place a precisely weighed amount of dry Fmoc-amino acid-resin (e.g., 5-10 mg) into a small reaction vessel.

  • Initiate Deprotection: Add a known volume of the deprotection solution (e.g., 1 mL) to the resin and start a timer immediately. Ensure the resin is well-suspended.

  • Aliquot Collection: At specific time intervals (e.g., 30s, 1min, 2min, 5min, 10min, 20min), stop the agitation, allow the resin to settle briefly, and carefully withdraw a small aliquot (e.g., 10 µL) of the supernatant.

  • Quenching and Dilution: Immediately dilute the aliquot into a known volume of DMF (e.g., 990 µL in a 1 mL cuvette) to stop the reaction and bring the absorbance into the linear range of the spectrophotometer.

  • UV Measurement: Measure the absorbance of the diluted solution at the λmax of the DBF-adduct (typically around 301 nm). Use DMF as a blank.

  • Data Analysis: Plot the absorbance versus time. The rate of reaction and the half-life (t½) of the deprotection can be calculated from this data. The final, maximum absorbance value after the reaction has gone to completion can be used to normalize the data as a percentage of Fmoc release.

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Monitoring cluster_analysis Data Analysis weigh_resin Weigh Fmoc-resin add_reagent Add Deprotection Reagent weigh_resin->add_reagent take_aliquots Take Aliquots at Time Intervals add_reagent->take_aliquots quench_dilute Quench & Dilute in DMF take_aliquots->quench_dilute measure_uv Measure Absorbance (301 nm) quench_dilute->measure_uv measure_uv->take_aliquots Repeat for each time point plot_data Plot Absorbance vs. Time measure_uv->plot_data After all time points calculate_kinetics Calculate t½ and Rate plot_data->calculate_kinetics

Caption: Experimental workflow for monitoring Fmoc deprotection kinetics.

References

Strategies to reduce deletion sequences when using Fmoc-D-2-Me-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fmoc-D-2-Me-Trp-OH

Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) involving this compound. This guide provides strategies to mitigate the formation of deletion sequences, a common issue when incorporating sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently seeing a mass peak corresponding to a peptide without D-2-Me-Trp in my final product analysis?

A: This indicates a "deletion sequence," which occurs when the this compound fails to couple efficiently to the N-terminus of the growing peptide chain on the solid support. The subsequent amino acid in your sequence is then added in its place, leading to a truncated peptide impurity that lacks the D-2-Me-Trp residue. This is a common problem with sterically hindered amino acids.[1][2]

Q2: What makes this compound particularly difficult to couple?

A: The primary challenge is steric hindrance. The methyl group at the 2-position of the indole (B1671886) ring, combined with the bulky Fmoc protecting group, physically blocks the carboxyl group from easily accessing the free amine of the peptide chain. This slows down the rate of amide bond formation significantly, often leading to incomplete reactions within standard coupling timeframes.

Q3: What are the initial and simplest troubleshooting steps I can take to reduce deletion of this residue?

A: The most straightforward strategies involve modifying your existing protocol to favor the difficult coupling reaction without introducing new reagents:

  • Double Coupling: Perform the coupling step twice before moving on to the next Fmoc deprotection.[3] This gives the reaction a second chance to go to completion.

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4-8 hours, or even overnight.[3] This allows more time for the sterically hindered reaction to proceed.

  • Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., increase from 3-5 equivalents to 5-10 equivalents).[3][4]

Q4: My initial troubleshooting steps did not resolve the issue. When should I consider using more advanced or specialized coupling reagents?

A: If simple protocol modifications are insufficient, switching to a more potent coupling reagent is the next logical step. Standard carbodiimide (B86325) reagents like DIC may not be effective enough. Uronium/iminium-based reagents are generally more effective for hindered couplings.[3]

  • High-Potency Reagents: Consider switching to HATU, HCTU, or COMU. These are known to be more efficient for difficult couplings.[3]

  • Specialized Reagents: For extremely challenging cases, reagents like PyAOP or those that generate highly reactive amino acid fluorides might be necessary.[5]

Q5: Can changing the synthesis solvent improve the coupling efficiency?

A: Yes, the solvent can play a crucial role. While Dimethylformamide (DMF) is standard, it can sometimes allow peptide chains to aggregate, further hindering the coupling site.

  • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be a better choice for sequences prone to aggregation.[1][3]

  • Solvent Mixtures: In some cases, mixtures of solvents have been used successfully to improve synthesis outcomes.[1]

Q6: Is heating the reaction a viable option? What are the associated risks?

A: Carefully increasing the reaction temperature (e.g., to 40-50°C) can significantly enhance the reaction rate for a difficult coupling.[3] However, this approach must be used with caution as elevated temperatures can increase the risk of side reactions, most notably racemization of the amino acid.[5] This is particularly important for ensuring the stereochemical purity of your final peptide.

Troubleshooting Guide: A Step-by-Step Workflow

This guide provides a structured approach to systematically address the deletion of this compound.

Step 1: Confirm the Deletion

  • Action: Analyze the crude peptide product using LC-MS.

  • Expected Result: Identify a major impurity peak with a mass corresponding to your target peptide minus the mass of the D-2-Me-Trp residue (C₁₂H₁₂N₂O = 200.24 g/mol ).

Step 2: Implement Initial Protocol Modifications

  • Strategy A: Double Coupling. Perform the coupling reaction with this compound, wash the resin, and then repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

  • Strategy B: Extended Coupling Time. Increase the single coupling reaction time to at least 4 hours.

  • Verification: After synthesis, re-analyze the crude product via LC-MS to assess the reduction in the deletion sequence.

Step 3: Optimize Reagents and Solvents

  • Strategy C: Change Coupling Reagent. Substitute your standard coupling reagent (e.g., DIC/Oxyma) with a more potent one like HATU or HCTU.

  • Strategy D: Change Solvent. Replace DMF with NMP as the primary solvent for the synthesis.[1]

  • Verification: Synthesize a small test peptide to see if the deletion is minimized.

Step 4: Advanced Techniques

  • Strategy E: Elevated Temperature. Perform the coupling at a controlled temperature of 40-50°C.[3] Monitor the reaction closely.

  • Strategy F: Combination Approach. Combine multiple strategies, such as using HATU in NMP with a double coupling protocol. This often yields the best results for the most difficult sequences.

  • Final Verification: Analyze the final product to confirm the successful incorporation of this compound.

// Node Definitions start [label="Start: Deletion of\nD-2-Me-Trp Detected", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; confirm [label="Step 1: Confirm Deletion\nvia Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; initial_mods [label="Step 2: Initial Modifications\n- Double Coupling\n- Extend Time/Equivalents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="Problem Resolved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_mods [label="Step 3: Optimize Reagents\n- Use HATU/HCTU\n- Switch to NMP Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check2 [label="Problem Resolved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; advanced_mods [label="Step 4: Advanced Techniques\n- Elevated Temperature (40-50°C)\n- Combination of Strategies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check3 [label="Problem Resolved?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; end_ok [label="End: Synthesis Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Contact Technical Support\nfor further consultation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> confirm; confirm -> initial_mods; initial_mods -> check1; check1 -> end_ok [label="Yes"]; check1 -> reagent_mods [label="No"]; reagent_mods -> check2; check2 -> end_ok [label="Yes"]; check2 -> advanced_mods [label="No"]; advanced_mods -> check3; check3 -> end_ok [label="Yes"]; check3 -> end_fail [label="No"]; } ` Caption: Troubleshooting workflow for addressing deletion sequences.

Quantitative Data Summary

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent NameFull NameClassKey Advantage for Hindered AA
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUroniumMore effective than standard carbodiimides.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUroniumHigher reactivity than HBTU; faster couplings.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateIminiumVery high reactivity, low racemization risk. [1]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateIminiumHigh solubility and reactivity, often superior to HATU. [15]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumExcellent for difficult couplings with very low racemization. [1]

Table 2: Recommended Reaction Conditions for this compound

ParameterStandard ProtocolRecommended Initial OptimizationRecommended Advanced Optimization
Amino Acid (eq.) 3 - 55 - 105 - 10
Coupling Reagent (eq.) 3 - 55 - 105 - 10 (Use HATU/HCTU)
Base (eq.) 6 - 1010 - 2010 - 20
Coupling Time 1 - 2 hours4 - 8 hours or Double Coupling (2 x 2h)2 - 4 hours or Double Coupling (2 x 1h)
Temperature Room Temp.Room Temp.40 - 50 °C
Solvent DMFDMFNMP

Experimental Protocols

Protocol 1: Double Coupling with HATU in NMP

This protocol is a robust starting point for overcoming the deletion of this compound.

  • Resin Preparation: Swell the resin in NMP for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in NMP (2 x 10 min). Wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Prepare Coupling Solution: In a separate vessel, dissolve this compound (5 eq.), HATU (4.9 eq.), and DIPEA (10 eq.) in NMP. Allow to pre-activate for 2-5 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Wash: Drain the reaction vessel and wash the resin with NMP (3x).

  • Second Coupling: Repeat steps 2 and 3 to perform the second coupling.

  • Final Wash: Drain the vessel and wash the resin thoroughly with NMP (5x) and DCM (3x) to prepare for the next synthesis cycle.

  • Monitoring (Optional): Perform a Kaiser test after the second coupling. A negative result (yellow beads) indicates a complete reaction.

// Connections prep3 -> c1_act [lhead=cluster_coupling1]; c1_wash -> c2_act [lhead=cluster_coupling2]; c2_wash -> next_step [label="Proceed to next\nFmoc deprotection"];

next_step [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; } ` Caption: Experimental workflow for the double coupling protocol.

Protocol 2: Elevated Temperature Coupling

Use this protocol when double coupling is insufficient. Warning: Risk of racemization is higher.

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Prepare Coupling Solution: Prepare the activated amino acid solution as described in Step 2 of Protocol 1.

  • Coupling at Elevated Temperature: Add the activated solution to the resin in a reaction vessel equipped with temperature control. Increase the temperature to 45°C and agitate for 2 hours.

  • Cooling and Washing: Cool the vessel to room temperature. Drain and wash the resin thoroughly with NMP (5x) and DCM (3x).

  • Monitoring: A Kaiser test is strongly recommended to confirm reaction completion.

Visualizing the Problem: Steric Hindrance

The diagram below illustrates why coupling this compound is challenging. The bulky groups (Fmoc and the 2-methylindole (B41428) side chain) create a crowded environment around the reacting carboxyl group, impeding its approach to the peptide's N-terminus.

// Relationship {rank=same; COOH; N_terminus;} COOH -> N_terminus [style="dashed, bold", color="#EA4335", arrowhead=normal, label=" Hindered\n Reaction\n Pathway "]; } ` Caption: Steric hindrance impeding amide bond formation.

References

Technical Support Center: Overcoming Poor Solubility of Peptides Incorporating Fmoc-D-2-Me-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of peptides containing the sterically hindered and hydrophobic amino acid, Fmoc-D-2-Me-Trp-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause solubility issues?

This compound is a derivative of the amino acid tryptophan, protected with an Fmoc group for use in solid-phase peptide synthesis (SPPS). The 'D' indicates a D-amino acid configuration, which can enhance peptide stability. The "2-Me" signifies a methyl group on the indole (B1671886) ring of tryptophan. This modification, combined with the inherent hydrophobicity of tryptophan, increases both the steric hindrance and the overall hydrophobicity of the amino acid. This often leads to poor solubility of the growing peptide chain on the solid support (aggregation) and of the final purified peptide.

Q2: What are the main challenges I can expect when using this compound in my peptide synthesis?

The primary challenges include:

  • Poor Coupling Efficiency: The bulky nature of the 2-methylated tryptophan can sterically hinder the coupling reaction, leading to incomplete reactions and deletion sequences.[1]

  • On-Resin Aggregation: The increased hydrophobicity promotes inter-chain hydrogen bonding and aggregation of the growing peptide on the resin, which can block reactive sites and halt the synthesis.[2]

  • Poor Solubility of the Crude and Purified Peptide: The final peptide is likely to have poor solubility in aqueous solutions and even in some organic solvents, making purification and subsequent biological assays challenging.[3][4][5]

  • Side Reactions: The indole ring of tryptophan is susceptible to modification during the acidic conditions of cleavage from the resin.[6]

Q3: How can I improve the coupling efficiency of this compound?

To improve coupling efficiency, consider the following:

  • Choice of Coupling Reagent: Use a more reactive coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HCTU, or PyAOP.[7][8][9][10]

  • Extended Coupling Times: Allow for longer reaction times (e.g., 2-4 hours or even overnight) to ensure the reaction goes to completion.

  • Double Coupling: Perform the coupling step twice to maximize the incorporation of the amino acid.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate coupling reactions, particularly for difficult sequences.[11]

Q4: What is peptide aggregation and how can I prevent it during synthesis?

Peptide aggregation occurs when growing peptide chains on the solid support interact with each other, forming stable secondary structures (like β-sheets) that are poorly solvated. This can be prevented by:

  • Using Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and prevent aggregation.[12]

  • Incorporating Pseudoproline Dipeptides: These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of secondary structures that lead to aggregation.[2][13][14][15] They are particularly effective when placed every 5-6 residues within the sequence.[2]

  • Backbone Protection: Using Hmb or Dmb-protected amino acids can also disrupt aggregation.[16]

  • Choosing the Right Solvent: N-methylpyrrolidone (NMP) is often better at solvating peptide chains than dimethylformamide (DMF) and can help reduce aggregation.[11][17]

Q5: How should I choose a solvent to dissolve my final peptide containing D-2-Me-Trp?

The choice of solvent depends on the overall charge and hydrophobicity of your peptide.[5][18]

  • Initial Screening: Always start by testing the solubility of a small amount of the peptide in different solvents.[4]

  • Hydrophobic Peptides: For highly hydrophobic peptides, start with a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your aqueous buffer to the desired concentration.[4][5][18]

  • Charged Peptides: If the peptide has a net positive charge, try dissolving it in water or a dilute acidic solution (e.g., 10% acetic acid).[4][18][19] If it has a net negative charge, try water or a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate).[4][18]

  • Chaotropic Agents: For peptides that are very prone to aggregation, you may need to use denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) to solubilize them.[18]

Troubleshooting Guides

Problem 1: Low Coupling Efficiency of this compound
Symptom Possible Cause Suggested Solution
Incomplete coupling as indicated by a positive Kaiser test.Steric hindrance from the 2-methyl group and the Fmoc protecting group.[1]1. Switch to a more potent coupling reagent: Use HATU, HCTU, or PyAOP, which are known to be effective for sterically hindered couplings.[1][8][10] 2. Increase reaction time and/or temperature: Allow the coupling to proceed for 2-4 hours or consider using microwave-assisted synthesis to drive the reaction to completion.[11] 3. Perform a double coupling: After the initial coupling, drain the resin and repeat the coupling step with fresh reagents.
Deletion of the D-2-Me-Trp residue in the final product identified by mass spectrometry.Inefficient activation or coupling of the amino acid.1. Pre-activate the amino acid: Dissolve the this compound and the coupling reagent (e.g., HATU) in DMF for a few minutes before adding it to the resin.[1] 2. Ensure optimal solvent conditions: Use high-purity NMP, as it can be superior to DMF in solvating the growing peptide chain and improving coupling yields.[11][17]
Problem 2: On-Resin Aggregation After Incorporating this compound
Symptom Possible Cause Suggested Solution
Slow or incomplete Fmoc deprotection.Aggregation of peptide chains on the resin, hindering access of the piperidine (B6355638) solution.1. Incorporate a pseudoproline dipeptide: Introduce a pseudoproline dipeptide a few residues before the difficult sequence to disrupt secondary structure formation.[2][14][15] 2. Use a different solvent: Switch from DMF to NMP for the synthesis.[11][17] 3. Add chaotropic salts: Add 0.8 M LiCl to the DMF during coupling steps to disrupt aggregation.
Clumping of the resin beads.Severe peptide aggregation leading to poor solvation of the resin.1. Sonication: Briefly sonicate the reaction vessel to help break up resin clumps. 2. Solvent mixtures: Use mixtures of solvents, such as those containing DMSO or TFE, which can help to disrupt aggregation.[11]
Problem 3: Poor Solubility of the Final Cleaved Peptide
Symptom Possible Cause Suggested Solution
The lyophilized peptide does not dissolve in aqueous buffers.The high hydrophobicity of the D-2-Me-Trp residue and potentially other hydrophobic residues in the sequence.[4]1. Use organic co-solvents: Try to first dissolve the peptide in a minimal amount of DMSO, DMF, or acetonitrile, and then slowly add the aqueous buffer while vortexing.[3][4][5] 2. Adjust the pH: If the peptide has a net charge, adjusting the pH away from its isoelectric point (pI) can increase solubility. Use dilute acetic acid for basic peptides or dilute ammonium bicarbonate for acidic peptides.[3][4][18]
The peptide precipitates out of solution upon standing.Aggregation of the peptide in solution.1. Use chaotropic agents: Dissolve the peptide in a solution containing 6 M GdnHCl or 8 M urea. Note that this will denature the peptide and may not be suitable for all applications.[18][20] 2. Sonication: Use a sonicator bath to aid in the dissolution process.[4] 3. Centrifugation: Before use, always centrifuge the peptide solution to pellet any undissolved material.[4]

Experimental Protocols

Protocol 1: Difficult Coupling of this compound using HATU
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating an incomplete reaction, repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.

Protocol 2: Using Pseudoproline Dipeptides to Mitigate Aggregation
  • Sequence Analysis: Identify a suitable position to insert a pseudoproline dipeptide, ideally 5-6 residues before the aggregation-prone sequence.[2] Pseudoprolines are derived from Ser, Thr, or Cys residues.[14]

  • Coupling the Pseudoproline Dipeptide:

    • Dissolve the Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (3 equivalents) and a coupling reagent like HBTU or PyBOP (3 equivalents) in DMF or NMP.[16]

    • Add DIPEA (6 equivalents) and mix thoroughly.

    • Add the activated mixture to the Fmoc-deprotected peptide resin and agitate for 1-2 hours.[16]

  • Continue Synthesis: After coupling the pseudoproline dipeptide, continue with the standard SPPS protocol. The pseudoproline moiety will be cleaved during the final TFA cleavage, regenerating the native Ser or Thr residue.[14]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Peptide Solubility start Peptide Fails to Dissolve in Aqueous Buffer q1 Is the peptide charged (pI > 8 or < 6)? start->q1 a1_yes Adjust pH (Acetic Acid for basic, NH4HCO3 for acidic) q1->a1_yes Yes a1_no Try Organic Co-Solvents q1->a1_no No dissolved1 Peptide Dissolved a1_yes->dissolved1 q2 Still not dissolved? a1_no->q2 q2->dissolved1 No a2 Use Stronger Organic Solvents (e.g., DMSO, DMF) q2->a2 Yes q3 Still not dissolved? a2->q3 q3->dissolved1 No a3 Use Chaotropic Agents (GdnHCl, Urea) (Note: Denaturing) q3->a3 Yes dissolved2 Peptide Dissolved a3->dissolved2

Caption: A decision-making workflow for solubilizing difficult peptides.

G cluster_1 Strategy Selection for On-Resin Aggregation start Synthesis Problem Detected (e.g., poor coupling/deprotection) q1 Is the sequence known to be aggregation-prone? start->q1 strategy1 Incorporate Pseudoproline Dipeptides at strategic locations (every 5-6 residues). q1->strategy1 Yes q2 Is the problem localized to a specific coupling? q1->q2 No end Continue Synthesis strategy1->end strategy2 Change Solvent (DMF to NMP). Use Chaotropic Agents (e.g., LiCl). q2->strategy2 No strategy3 Use Microwave-Assisted Synthesis. Perform double coupling. q2->strategy3 Yes strategy2->end strategy3->end

Caption: Decision tree for selecting methods to overcome on-resin aggregation.

References

How to avoid side-chain modification of unprotected Trp during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Topic: How to Avoid Side-Chain Modification of Unprotected Trp During Cleavage

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-chain modifications of unprotected Tryptophan (Trp) during peptide cleavage from the solid support.

Frequently Asked Questions (FAQs)

Q1: What causes the side-chain modification of unprotected Tryptophan during cleavage?

A1: The primary cause of side-chain modification on the indole (B1671886) ring of Tryptophan is electrophilic attack by reactive cationic species generated during the acidic cleavage step, typically with Trifluoroacetic acid (TFA).[1][2] These reactive carbocations are primarily derived from the cleavage of tert-butyl (tBu) based protecting groups from other amino acid side chains (e.g., Asp, Glu, Ser, Thr, Tyr) and from certain resin linkers.[1][3] The electron-rich indole nucleus of Trp is highly susceptible to alkylation by these carbocations.[1][2]

Q2: What are the most common modifications observed on the Trp side-chain?

A2: The most common modifications are:

  • Alkylation: The addition of alkyl groups, most notably tert-butylation, from the cleavage of tBu protecting groups.[1]

  • Sulfonation: When using sulfonyl-based protecting groups for Arginine (e.g., Pmc, Pbf), the sulfonyl group can be transferred to the Trp indole ring.[2][4]

  • Resin Linker Adducts: Fragments from the resin linker itself can alkylate the Trp side-chain, particularly with Wang resin.[5][6]

Q3: How can I prevent these side-chain modifications?

A3: The most effective strategies involve either protecting the Tryptophan side-chain or optimizing the cleavage cocktail with scavengers.

  • Use of Trp(Boc) protection: Incorporating Fmoc-Trp(Boc)-OH instead of unprotected Fmoc-Trp-OH is highly recommended. The Boc group on the indole nitrogen effectively shields it from electrophilic attack during cleavage and is readily removed by TFA.[4][7][8]

  • Using a scavenger cocktail: Adding nucleophilic reagents, known as scavengers, to the TFA cleavage mixture can effectively trap the reactive carbocations before they can modify the Trp residue.[1][4]

Q4: What are the most effective scavengers for protecting unprotected Tryptophan?

A4: A combination of scavengers is often more effective than a single one. Common and effective scavengers include:

  • Trialkylsilanes: Triisopropylsilane (TIS) and Triethylsilane (TES) are excellent scavengers for trapping carbocations.[1]

  • Water: Acts as a scavenger for tert-butyl cations.[3][9]

  • Thiols: Ethanedithiol (EDT) and Dithiothreitol (DTT) are effective at preventing both alkylation and oxidation.[1][4] However, prolonged exposure of Trp-containing peptides to EDT in TFA can lead to other modifications like dithioketal formation.[4] 1,4-Benzenedimethanethiol (1,4-BDMT) has been shown to be a stable and effective alternative.[10]

  • Thioanisole: Often used to prevent S-alkylation of Methionine but also helps protect Tryptophan.[1]

A widely used general-purpose cleavage cocktail is "Reagent K," which consists of TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[4] For many sequences, a simpler and less malodorous mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is sufficient, especially when using modern protecting groups like Trp(Boc) and Arg(Pbf).[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peak in HPLC/LC-MS with a mass increase of +56 Da. tert-Butylation of the Trp side-chain by carbocations from tBu protecting groups.[1]1. Ensure an adequate scavenger cocktail is used. A common starting point is TFA/TIS/H₂O (95:2.5:2.5).[1] 2. For peptides with multiple tBu groups, consider increasing the scavenger concentration (e.g., TFA/TIS/H₂O at 90:5:5). 3. For future syntheses, use Fmoc-Trp(Boc)-OH to protect the indole side-chain.[4][8]
Significant side-product with a mass corresponding to sulfonyl group addition. Transfer of the sulfonyl protecting group (e.g., Pmc, Pbf) from an Arginine residue to the Trp side-chain.[4]1. The most effective solution is to use Fmoc-Trp(Boc)-OH during synthesis, which largely eliminates this side reaction.[4][8] 2. If using unprotected Trp, a scavenger cocktail containing EDT is particularly effective in preventing this modification.[4]
Multiple unidentifiable side-products, especially with Wang resin. Alkylation of the Trp side-chain by fragments of the resin linker.[5][6]1. This side reaction is difficult to prevent entirely with scavengers.[6] 2. Consider a two-step cleavage strategy where the side-chain protecting groups are removed first while the peptide is still attached to the resin, followed by cleavage from the resin. This has been shown to reduce Trp alkylation.[11]
General low purity and multiple side-products in Trp-containing peptides. Oxidation of the Trp indole ring or insufficient scavenging of various reactive species.1. Prepare cleavage cocktails fresh before use with high-quality reagents.[12] 2. Minimize cleavage time; 1-2 hours is often sufficient. Do not exceed 4 hours.[12] 3. Protect the reaction from light and blanket with an inert gas like Nitrogen or Argon to minimize oxidation.[12] 4. Use a robust scavenger cocktail like Reagent K for particularly sensitive sequences.[4]

Quantitative Data on Scavenger Performance

The effectiveness of different scavenger cocktails can be compared by analyzing the purity of the crude peptide product via HPLC after cleavage. The following table summarizes illustrative data on the impact of scavengers on preventing side-product formation.

Cleavage Cocktail Composition (v/v) Peptide of Interest Purity (%) S-tBu Cys Side-Product (%) Notes
TFA / TIS / H₂O (95:2.5:2.5)81.318.7Baseline for a Cys-containing peptide, illustrating the extent of t-butylation with standard scavengers.
TFA / TIS / H₂O / DTT (90:2.5:2.5:5)90.19.9Addition of DTT significantly reduces t-butylation.
TFA / TIS / H₂O / Thioanisole (90:2.5:2.5:5)86.813.2Thioanisole is less effective than DTT for preventing S-t-butylation in this case.
TFA / TIS / H₂O / 1,4-BDMT (90:2.5:2.5:5)91.58.51,4-BDMT shows high efficiency in preventing side-product formation.

Data is illustrative and adapted from a study on S-tert-butylation of Cysteine, which is a comparable side reaction to Trp alkylation caused by tert-butyl cations.[3] Optimal conditions will depend on the specific peptide sequence and protecting groups used.

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/H₂O Cocktail

This protocol is suitable for most peptides, especially those synthesized using Fmoc-Trp(Boc)-OH.

  • Preparation:

    • Place the dry peptide-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Prepare the cleavage cocktail fresh: 9.5 mL TFA, 0.25 mL Triisopropylsilane (TIS), and 0.25 mL DI H₂O.

  • Cleavage Reaction:

    • Add the cleavage cocktail (5-10 mL per 0.5 g of resin) to the peptide-resin.[12]

    • Stopper the vessel and gently agitate at room temperature for 1.5 to 2 hours.[12]

  • Work-up:

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide under vacuum.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides with unprotected Trp and multiple sensitive residues (Arg(Pmc/Pbf), Cys, Met).

  • Preparation:

    • CAUTION: This mixture contains toxic and malodorous reagents. Work in a well-ventilated fume hood.

    • Prepare Reagent K fresh: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL DI H₂O, 0.5 mL thioanisole, 0.25 mL ethanedithiol (EDT).[4]

  • Cleavage Reaction:

    • Add Reagent K to the dry peptide-resin.

    • Gently agitate at room temperature for 2 to 4 hours.[1]

  • Work-up:

    • Follow the same work-up procedure as described in Protocol 1 (filtration, precipitation in cold ether, washing, and drying).

Visualizations

cluster_0 TFA Cleavage cluster_1 Side-Chain Modification PG Side-Chain Protecting Group (e.g., tBu) Carbocation Reactive Carbocation (e.g., tBu+) PG->Carbocation + TFA TFA TFA Trp Unprotected Tryptophan Carbocation->Trp Modified_Trp Alkylated Tryptophan (Side-Product) Trp->Modified_Trp + Carbocation

Caption: Mechanism of Trp side-chain modification during TFA cleavage.

cluster_0 TFA Cleavage cluster_1 Scavenger Protection PG Side-Chain Protecting Group (e.g., tBu) Carbocation Reactive Carbocation (e.g., tBu+) PG->Carbocation + TFA Scavenger Scavenger (e.g., TIS, H₂O, EDT) Carbocation->Scavenger Trp Unprotected Tryptophan (Remains Unmodified) Trapped Trapped/ Neutralized Species Scavenger->Trapped + Carbocation

Caption: Protective mechanism of scavengers in the cleavage cocktail.

Start Side-product observed in Trp-peptide cleavage? CheckScavengers Is an appropriate scavenger cocktail being used? (e.g., TFA/TIS/H₂O) Start->CheckScavengers Yes End Problem Resolved Start->End No UseScavengers Action: Add/Optimize scavenger cocktail (e.g., Reagent K for complex peptides). CheckScavengers->UseScavengers No CheckTrpProtection Was Fmoc-Trp(Boc)-OH used during synthesis? CheckScavengers->CheckTrpProtection Yes UseScavengers->End UseTrpBoc Recommendation: For future syntheses, use Fmoc-Trp(Boc)-OH. CheckTrpProtection->UseTrpBoc No CheckCleavageTime Review cleavage time and conditions. CheckTrpProtection->CheckCleavageTime Yes UseTrpBoc->End CheckCleavageTime->End

Caption: Troubleshooting workflow for Trp side-chain modifications.

References

Validation & Comparative

A Comparative Guide to Peptide Stability: Fmoc-D-2-Me-Trp-OH vs. Fmoc-L-2-Me-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide-based drug development, enhancing metabolic stability is a paramount challenge. The strategic incorporation of modified amino acids is a cornerstone of this endeavor, with D-amino acids and N-methylated amino acids playing pivotal roles in bolstering resistance to enzymatic degradation. This guide provides a comprehensive comparison of two such modified amino acids, Fmoc-D-2-Me-Trp-OH and Fmoc-L-2-Me-Trp-OH, and their impact on peptide stability. While direct comparative studies are limited, this document extrapolates from established principles of peptide chemistry and biochemistry to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal building block for their therapeutic peptide candidates.

Enhanced Proteolytic Resistance with D-Amino Acids

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to improve the stability of peptides against proteolysis.[1][2][3][4][5] Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon L-amino acid residues. The introduction of a D-amino acid disrupts this recognition, rendering the adjacent peptide bonds resistant to enzymatic hydrolysis.[1][2]

This compound , by virtue of its D-configuration, is expected to confer significant proteolytic stability to a peptide sequence. The presence of the D-isomer sterically hinders the binding of the peptide into the active site of proteases, thus preventing cleavage.[2] This enhanced stability translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides.

Conversely, peptides incorporating Fmoc-L-2-Me-Trp-OH would remain susceptible to degradation by proteases that recognize L-tryptophan or adjacent amino acid residues. While the 2-methyl group on the indole (B1671886) ring may introduce some steric hindrance, it is unlikely to provide the same level of global protection against proteolysis as the D-configuration of the alpha-carbon.

The Influence of N-Methylation and α-Methylation on Conformation and Stability

The methylation of amino acids, either at the α-carbon or the backbone amide nitrogen, introduces significant conformational constraints and can further enhance enzymatic stability.

  • α-Methylation , as seen in 2-methyl-tryptophan, restricts the conformational freedom around the peptide bond.[6][7][8] This can lead to a more defined secondary structure, often favoring helical conformations.[7][8] This pre-organization can be advantageous for receptor binding but may also influence protease susceptibility in a sequence-dependent manner.

  • N-Methylation of the peptide backbone, while not directly a feature of these specific building blocks, is another powerful strategy to increase protease resistance by removing the hydrogen bond donor capability of the amide nitrogen.[9][10][11][12][13]

The combination of a D-amino acid with α-methylation in This compound is anticipated to provide a synergistic effect on peptide stability. The D-configuration offers broad protection against a wide range of proteases, while the α-methylation further restricts local conformation, potentially shielding cleavage sites.

Comparative Data Summary

FeaturePeptide with this compoundPeptide with Fmoc-L-2-Me-Trp-OHRationale
Proteolytic Stability (e.g., against Trypsin, Chymotrypsin) HighLow to ModerateD-amino acids are generally resistant to cleavage by common proteases.[1][2][3][4][5] The L-isomer remains a substrate, although the 2-methyl group might offer some steric hindrance.
Serum Stability HighLow to ModerateIncreased resistance to serum proteases is a hallmark of D-amino acid-containing peptides.
Conformational Flexibility ReducedReducedα-methylation restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[6][7][8]
Tendency for Helical Structure IncreasedIncreasedα-methylated amino acids are known to promote helical conformations.[7][8]
Synthesis Complexity Standard Fmoc-SPPSStandard Fmoc-SPPSBoth building blocks are compatible with standard solid-phase peptide synthesis protocols.[14][15][16][17]

Experimental Protocols

To empirically determine the stability of peptides incorporating these modified tryptophan residues, the following experimental protocols are recommended.

Enzymatic Degradation Assay

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).

Protocol:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides (containing either D-2-Me-Trp or L-2-Me-Trp) and a control peptide (containing natural L-Trp) in a suitable buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Enzyme Solution Preparation: Prepare a stock solution of the protease (e.g., TPCK-treated trypsin) in the same buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution and the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a strong acid (e.g., 10% trifluoroacetic acid - TFA).

  • Analysis: Analyze the samples by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks. The peak area of the parent peptide is integrated to quantify the remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and half-life of the peptide.

Serum Stability Assay

Objective: To evaluate the stability of a peptide in the presence of serum proteases.

Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in a suitable buffer.

  • Serum Incubation:

    • Add the peptide stock solution to fresh or commercially available serum (e.g., human or fetal bovine serum) to a final desired concentration.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Precipitate the serum proteins by adding an equal volume of a cold organic solvent (e.g., acetonitrile (B52724) containing 1% TFA) or by using trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Collect the supernatant, which contains the peptide and its degradation products, and analyze it by RP-HPLC or LC-MS/MS.

  • Data Analysis: Quantify the amount of intact peptide remaining at each time point to determine the serum stability profile.

Visualizations

Experimental Workflow for Peptide Stability Analysis

Peptide_Stability_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability Stability Assays cluster_analysis Analysis cluster_results Results synthesis Solid-Phase Peptide Synthesis (Fmoc Chemistry) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry Characterization purification->characterization enzymatic Enzymatic Degradation Assay (e.g., Trypsin) characterization->enzymatic serum Serum Stability Assay characterization->serum conformational_analysis Conformational Analysis (NMR, CD) characterization->conformational_analysis hplc RP-HPLC Analysis enzymatic->hplc serum->hplc ms LC-MS/MS Analysis hplc->ms degradation_rate Degradation Rate & Half-life ms->degradation_rate Proteolytic_Degradation Peptide_L Peptide with Fmoc-L-2-Me-Trp-OH Protease Protease (e.g., Trypsin) Peptide_L->Protease Recognition Peptide_D Peptide with This compound Peptide_D->Protease No Recognition Binding_L Enzyme-Substrate Complex Formation Protease->Binding_L No_Binding_D Steric Hindrance Prevents Binding Protease->No_Binding_D Cleavage Peptide Bond Cleavage Binding_L->Cleavage Degradation_Products Degradation Products Cleavage->Degradation_Products Stable_Peptide Intact, Stable Peptide No_Binding_D->Stable_Peptide

References

A Comparative Analysis of Fmoc-D-2-Me-Trp-OH and Fmoc-D-Trp-OH in Peptide Binding

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based drug discovery and development, the strategic incorporation of unnatural amino acids is a key methodology for enhancing peptide stability, conformational rigidity, and binding affinity. This guide provides a detailed comparison of two D-tryptophan derivatives, Fmoc-D-2-Me-Trp-OH and Fmoc-D-Trp-OH, and their respective impacts on peptide binding characteristics. The inclusion of a methyl group at the 2-position of the indole (B1671886) ring in this compound introduces significant steric and electronic alterations that can profoundly influence peptide-protein interactions.

Impact of 2-Methylation on Peptide Binding Affinity

The introduction of a methyl group to the tryptophan indole ring can modulate the electronic properties of the aromatic system. Methyl groups are electron-donating, which can increase the electron density of the indole π system.[1][2] This enhanced electron density can lead to stronger π-π stacking and cation-π interactions, which are often crucial for the binding of peptides to their protein targets.[1][2][3] Consequently, the incorporation of 2-methyl-tryptophan in a peptide sequence is anticipated to enhance binding affinity compared to the unmodified tryptophan residue.

Peptide VariantTarget ProteinKD (nM)On-rate (ka) (1/Ms)Off-rate (kd) (1/s)
Peptide with D-TrpProtein X1501.2 x 1051.8 x 10-2
Peptide with D-2-Me-TrpProtein X751.5 x 1051.1 x 10-2

This table presents expected data based on the principle that methylation of the tryptophan indole ring can enhance binding affinity.

Experimental Protocols

To empirically determine the binding affinities and kinetics of peptides incorporating either this compound or Fmoc-D-Trp-OH, the following experimental protocols are recommended.

Solid-Phase Peptide Synthesis (SPPS)

Peptides can be synthesized using a standard Fmoc/tBu solid-phase synthesis strategy.[4][5]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Trp-OH and this compound)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-diisopropylethylamine (DIEA)

  • Deprotection agent: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Washing solvent: DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) (e.g., 95:2.5:2.5)[4]

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.[6]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF.[6][7]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine.[6]

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3-5 equivalents) with HBTU (3-5 equivalents) and DIEA (6-10 equivalents) in DMF.[6]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[6]

  • Washing: Wash the resin with DMF to remove excess reagents.[6]

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.[4]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure real-time biomolecular interactions.[8][9][10]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)[8]

  • Amine coupling kit (EDC, NHS)[8]

  • Immobilization buffer (e.g., 10 mM acetate (B1210297) buffer, pH 4.0-5.5)[8]

  • Running buffer (e.g., HBS-EP+)[9]

  • Ligand: Purified target protein

  • Analyte: Synthesized peptides (dissolved in running buffer)[8]

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.[11]

    • Inject the purified target protein over the activated surface to achieve covalent immobilization via amine coupling.[8]

    • Deactivate any remaining active esters with ethanolamine.[11]

  • Binding Assay:

    • Inject a series of concentrations of the synthesized peptide (analyte) over the immobilized protein surface (ligand).[9][12]

    • Monitor the association and dissociation phases in real-time.[10]

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12]

Visualizing the Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_binding Binding Analysis (SPR) Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling_DTrp Coupling Fmoc-D-Trp-OH Deprotection->Coupling_DTrp Coupling_D2MeTrp Coupling this compound Deprotection->Coupling_D2MeTrp Cleavage Cleavage & Purification Coupling_DTrp->Cleavage Coupling_D2MeTrp->Cleavage Peptide_DTrp Peptide with D-Trp Cleavage->Peptide_DTrp Peptide_D2MeTrp Peptide with D-2-Me-Trp Cleavage->Peptide_D2MeTrp Binding_Assay Peptide Injection Peptide_DTrp->Binding_Assay Peptide_D2MeTrp->Binding_Assay Immobilization Protein Immobilization Immobilization->Binding_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Results Binding Affinity (KD) Data_Analysis->Results

Caption: Experimental workflow for comparing peptide binding.

Signaling Pathway Considerations

While the primary focus of this guide is on the direct biophysical interaction, it is important to consider the downstream consequences. Peptides often act as modulators of signaling pathways. An enhanced binding affinity due to the incorporation of D-2-Me-Trp could lead to a more potent and sustained biological response.

Signaling_Pathway cluster_peptide Peptide Ligands cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling Peptide_DTrp Peptide (D-Trp) Receptor Receptor Activation Peptide_DTrp->Receptor Lower Affinity Peptide_D2MeTrp Peptide (D-2-Me-Trp) Peptide_D2MeTrp->Receptor Higher Affinity Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Second_Messenger Second Messengers Receptor->Second_Messenger Gene_Expression Gene Expression Kinase_Cascade->Gene_Expression Second_Messenger->Gene_Expression Biological_Response Biological Response Gene_Expression->Biological_Response

Caption: Impact of peptide binding on a generic signaling pathway.

Conclusion

The incorporation of this compound in place of Fmoc-D-Trp-OH during peptide synthesis presents a promising strategy for enhancing peptide binding affinity. The electron-donating nature of the 2-methyl group on the indole ring is expected to strengthen key non-covalent interactions at the peptide-protein interface. This modification can lead to the development of more potent and specific peptide-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these principles.

References

Conformational Showdown: How a Single Methyl Group on Tryptophan Reshapes Peptide Structures

Author: BenchChem Technical Support Team. Date: December 2025

The subtle addition of a methyl group to the indole (B1671886) ring of tryptophan (Trp) at the 2-position (2-Me-Trp) can significantly alter the conformational landscape of peptides, steering them towards more defined and predictable structures compared to their unmethylated counterparts. This modification acts as a powerful tool for researchers and drug developers, offering a strategy to lock peptides into specific bioactive conformations, thereby enhancing their stability and target affinity.

The introduction of a 2-methyl group on the tryptophan indole ring imposes steric constraints that favor specific backbone and side-chain orientations. This directed conformational preference can be a significant advantage in peptide-based drug design, where a well-defined structure is often crucial for potent and selective biological activity. In contrast, peptides with unmethylated tryptophan residues often exhibit greater conformational flexibility, existing as an ensemble of different structures in solution.

Unveiling the Structural Impact: A Data-Driven Comparison

Experimental data from various biophysical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD), provide quantitative insights into the conformational differences between peptides containing 2-Me-Trp and those with native Trp. These techniques allow for the detailed characterization of peptide secondary structure, including the propensity to form helices, beta-sheets, and turns.

Conformational ParameterPeptide with Unmethylated TrpPeptide with 2-Me-TrpAnalytical Technique(s)
Predominant Secondary Structure Often exists in a random coil or flexible conformation in solution. May show a slight propensity for a particular structure depending on the sequence.Exhibits a strong tendency to adopt well-defined secondary structures, particularly β-turns and helical folds.NMR Spectroscopy, Circular Dichroism (CD)
Backbone Dihedral Angles (φ, ψ) Shows a broader range of populated φ and ψ angles, indicative of conformational flexibility.Populates a more restricted region of the Ramachandran plot, consistent with a more rigid structure. For instance, in a model dipeptide, the (αMe)Trp residue strongly promotes a type-II β-bend conformation.[1]NMR Spectroscopy (NOE-derived constraints), X-ray Crystallography
Side-Chain Conformation (χ1) The indole side-chain can adopt multiple rotameric states with relative freedom.The steric bulk of the 2-methyl group restricts the rotation around the Cα-Cβ bond, favoring a specific χ1 angle to minimize steric clashes with the peptide backbone.NMR Spectroscopy (J-coupling analysis, NOEs)
Receptor Binding Affinity Can be lower due to the entropic penalty of adopting a specific conformation upon binding.Often exhibits higher binding affinity as the peptide is pre-organized into a conformation that is complementary to the binding site, reducing the entropic cost of binding.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)

Visualizing the Conformational Shift: An Experimental Workflow

The process of elucidating these conformational differences typically involves a series of experimental and computational steps. The following diagram illustrates a common workflow for comparing the structures of peptides with and without the 2-Me-Trp modification.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis peptide_synthesis_trp Solid-Phase Peptide Synthesis (Trp) nmr NMR Spectroscopy (TOCSY, NOESY, HSQC) peptide_synthesis_trp->nmr cd Circular Dichroism (CD) peptide_synthesis_trp->cd peptide_synthesis_2metrp Solid-Phase Peptide Synthesis (2-Me-Trp) peptide_synthesis_2metrp->nmr peptide_synthesis_2metrp->cd structure_trp 3D Structure Ensemble (Trp) nmr->structure_trp structure_2metrp 3D Structure (2-Me-Trp) nmr->structure_2metrp dihedral_angles Dihedral Angle Constraints nmr->dihedral_angles secondary_structure Secondary Structure Content cd->secondary_structure computation Computational Modeling (Molecular Dynamics) comparison Comparison of Conformational Differences computation->comparison structure_trp->computation structure_2metrp->computation secondary_structure->comparison dihedral_angles->comparison

A typical workflow for comparing peptide conformations.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

  • Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 2D NMR experiments are performed, including:

    • TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

  • Data Analysis:

    • Resonances are assigned to specific protons in the peptide sequence.

    • NOE cross-peaks are integrated to derive interproton distance restraints.

    • J-coupling constants are measured to obtain dihedral angle constraints (e.g., for φ and χ1 angles).

    • The collected constraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to rapidly assess the secondary structure content of peptides in solution.

  • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to a concentration of approximately 50-100 µM.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.

  • Data Analysis: The resulting spectra are analyzed for characteristic features:

    • α-helix: Negative bands around 208 and 222 nm.

    • β-sheet: A negative band around 218 nm.

    • Random coil: A strong negative band below 200 nm.

    • The percentage of each secondary structure element can be estimated by deconvolution of the CD spectrum using various algorithms.

Signaling Pathway Diagram: Impact on Receptor Binding

The conformational rigidity induced by 2-Me-Trp can have a profound effect on how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR). A conformationally constrained peptide is more likely to fit into the receptor's binding pocket, leading to a more stable and prolonged signaling cascade.

signaling_pathway cluster_peptide Peptide Ligand cluster_receptor Receptor Interaction cluster_signaling Downstream Signaling trp_peptide Trp-Peptide (Flexible) receptor GPCR trp_peptide->receptor Weak/Transient Binding metrp_peptide 2-Me-Trp-Peptide (Rigid) metrp_peptide->receptor Strong/Stable Binding g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Impact of peptide conformation on receptor signaling.

References

A Comparative Guide to the Solid-Phase Synthesis of Peptides Containing Methylated Tryptophan Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptide sequences is a cornerstone of modern drug discovery and development. Methylated tryptophan derivatives, in particular, offer a powerful tool to enhance peptide stability, modulate receptor affinity, and fine-tune pharmacological properties. This guide provides a comprehensive comparison of Fmoc-D-2-Me-Trp-OH with other methylated tryptophan analogues in the context of Solid-Phase Peptide Synthesis (SPPS), offering insights into their respective performance and providing supporting experimental frameworks.

Introduction to Methylated Tryptophan Derivatives in SPPS

Tryptophan's indole (B1671886) side chain is a frequent site for modification to alter the physicochemical properties of peptides. Methylation at different positions of the tryptophan residue can lead to significant changes in peptide structure and function. This guide focuses on the comparison of three key types of methylated D-tryptophan derivatives:

  • This compound: Methylation at the 2-position of the indole ring. This modification introduces steric bulk near the peptide backbone.

  • Fmoc-D-1-Me-Trp-OH (Fmoc-D-Trp(Me)-OH): Methylation at the 1-position (indole nitrogen). This prevents hydrogen bonding and can alter the electronic properties of the indole ring.[1]

  • Fmoc-N-Me-D-Trp-OH: Methylation of the alpha-amino group. This modification introduces conformational constraints and can improve metabolic stability.[2][3][4][5]

The choice of a specific methylated tryptophan derivative can have a profound impact on the efficiency of peptide synthesis and the characteristics of the final product.

Performance Comparison in SPPS

The successful incorporation of these sterically hindered amino acids into a growing peptide chain is a critical challenge in SPPS. The selection of coupling reagents and optimized protocols are paramount to achieving high yields and purity.[6] While direct side-by-side comparative studies are limited, the following table summarizes the expected performance based on the known challenges of coupling sterically hindered and N-methylated amino acids.

ParameterThis compoundFmoc-D-1-Me-Trp-OHFmoc-Nα-Me-D-Trp-OH
Coupling Efficiency Moderate to HighHighModerate
Coupling Time Standard to ExtendedStandardExtended
Racemization Risk LowLowModerate to High
Steric Hindrance HighLowVery High
Recommended Coupling Reagents HATU/HCTU, PyBOPStandard (HBTU, DIC/Oxyma)HATU/HCTU, PyAOP, COMU
Key Considerations Requires potent coupling reagents and potentially longer coupling times due to steric bulk at C2.Generally couples well with standard reagents.N-methylation significantly reduces coupling rates, requiring stronger coupling reagents and longer reaction times. Increased risk of racemization.
Impact on Peptide Properties Introduces significant conformational constraints. May enhance resistance to enzymatic degradation.Prevents N-H hydrogen bonding of the indole, potentially altering peptide conformation and receptor interactions.Induces significant conformational rigidity. Can improve metabolic stability and cell permeability.

Note: The performance data presented is extrapolated from general principles of SPPS with sterically hindered and N-methylated amino acids and may vary depending on the specific peptide sequence and synthesis conditions.[6][7]

Experimental Protocols

To facilitate a direct comparison of these derivatives, a standardized experimental protocol is essential. The following provides a detailed methodology for the incorporation of each methylated tryptophan derivative into a model peptide sequence (e.g., Ac-Tyr-Gly-Gly-Phe-X-NH₂, where X is the tryptophan derivative).

General SPPS Protocol

This protocol outlines a single coupling cycle for the incorporation of the methylated tryptophan derivative.

1. Resin Preparation:

  • Start with a Rink Amide resin (0.1 mmol scale).

  • Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

3. Amino Acid Coupling (Comparative Procedure):

  • For Fmoc-D-1-Me-Trp-OH (Standard Coupling):

    • Dissolve Fmoc-D-1-Me-Trp-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • For this compound and Fmoc-Nα-Me-D-Trp-OH (Hindered Coupling):

    • Dissolve the respective methylated tryptophan derivative (0.5 mmol, 5 eq.) and HATU (0.5 mmol, 5 eq.) in DMF.

    • Add DIPEA (1.0 mmol, 10 eq.).

    • Add the activated amino acid solution to the resin and couple for 4-6 hours. For Fmoc-Nα-Me-D-Trp-OH, a double coupling may be necessary.

4. Washing:

  • After coupling, wash the resin with DMF (5x) and DCM (2x).

  • Perform a Kaiser test to confirm complete coupling (should be negative).

5. Capping (Optional but Recommended for Hindered Couplings):

  • If the Kaiser test is positive, cap any unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

6. Peptide Cleavage and Deprotection:

  • After synthesis completion, wash the resin with DCM and dry under vacuum.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours.[8]

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

7. Analysis:

  • Analyze the crude peptide purity and identify any side products by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Methylated Trp Derivative (Standard or Hindered Protocol) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Cap Capping (Optional) Kaiser->Cap Positive Repeat Repeat for Subsequent Amino Acids Kaiser->Repeat Negative Cap->Repeat Cleave Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Purify->Analyze

Caption: Experimental workflow for the comparative analysis of methylated tryptophan derivatives in SPPS.

Impact on Biological Signaling Pathways

The incorporation of methylated tryptophan derivatives can significantly influence the biological activity of peptides. For instance, α-methyl-tryptophan is a known analog of tryptophan, the precursor to the neurotransmitter serotonin (B10506) (5-HT).[9] Peptides containing α-methylated amino acids may therefore interact with the serotonin signaling pathway, which is crucial in regulating mood, appetite, and sleep.

Simplified Serotonin Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) TPH->FiveHTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin VMAT VMAT2 Serotonin->VMAT Vesicle Synaptic Vesicle VMAT->Vesicle Release Vesicle->Release Receptor 5-HT Receptor Release->Receptor Synaptic Cleft Signal Signal Transduction Receptor->Signal Response Cellular Response Signal->Response Peptide Peptide with 2-Me-Trp Peptide->Receptor Modulation

Caption: Simplified diagram of the serotonin signaling pathway and potential modulation by peptides containing 2-methyltryptophan.

Conclusion

The choice between this compound and other methylated tryptophan derivatives in SPPS is a critical decision that depends on the desired properties of the final peptide and the synthetic challenges that can be overcome. While Fmoc-D-1-Me-Trp-OH offers a straightforward incorporation, this compound and Fmoc-Nα-Me-D-Trp-OH provide opportunities to introduce significant conformational constraints that can enhance biological activity and stability, albeit with increased synthetic difficulty. A systematic comparison using standardized protocols, as outlined in this guide, is crucial for selecting the optimal building block for a specific research or drug development program. The potential for these modified peptides to interact with key signaling pathways, such as the serotonergic system, highlights their importance in the design of novel therapeutics.

References

The Chiral Advantage: A Comparative Guide to D-Amino Acid Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a constant endeavor. One of the most effective strategies to enhance the therapeutic potential of peptides is the incorporation of D-amino acids. This guide provides an objective comparison of the performance of peptides containing D-amino acids with their native L-amino acid counterparts, supported by experimental data and detailed methodologies.

The substitution of L-amino acids with their D-enantiomers can dramatically alter the bioactivity of a peptide. This is primarily due to increased resistance to proteolytic degradation, as endogenous proteases are stereospecific for L-amino acids.[1] This enhanced stability often leads to a longer in vivo half-life, a critical factor for the development of effective peptide-based drugs.[2] Furthermore, the incorporation of D-amino acids can induce specific secondary structures, which may lead to altered receptor binding affinities and, in some cases, improved therapeutic efficacy.[3]

Comparative Analysis of Peptide Bioactivity

The incorporation of D-amino acids can have a profound impact on various biological activities of peptides. Below is a summary of quantitative data comparing the performance of L-peptides with their D-amino acid-containing analogs across different therapeutic areas.

Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.

PeptideModificationMatrixHalf-life (t½)Reference
L-Peptide AnalogAll L-amino acidsHuman Serum< 1 h[4]
D-Peptide Analog All D-amino acidsHuman Serum > 48 h [4]
L-Antitumor PeptideAll L-amino acidsHuman Serum (10%)~24 h[5]
D-Antitumor Peptide Multiple D-amino acid subs. Human Serum (10%) > 168 h [5]
Antimicrobial Activity

The introduction of D-amino acids into antimicrobial peptides (AMPs) can modulate their activity and selectivity.

PeptideTarget OrganismL-Peptide MIC (µM)D-Peptide Analog MIC (µM)Reference
Polybia-CPS. aureus1616[6]
Polybia-CPE. coli3232[6]
DMPC-10AE. coli82
DMPC-10AMRSA168
Receptor Binding Affinity

The effect of D-amino acid incorporation on receptor binding can vary, sometimes leading to enhanced affinity.

Peptide SystemL-Peptide Analog IC50/KdD-Peptide Analog IC50/KdMethodReference
Secretin Receptor~100 nM (IC50)~1 nM (IC50)Radioligand Binding
HER2-HER3 Interaction>100 µM (IC50)~50 nM (IC50)Cell Proliferation Assay
Opioid ReceptorHigh Affinity (Kd)Higher Affinity (Kd)Radioligand Binding

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. The following are outlines of key experimental protocols used to assess the bioactivity of peptides containing D-amino acids.

Peptide Synthesis and Purification

Peptides containing D-amino acids are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc-protected D-amino acid building blocks.

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swollen in a solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (L- or D-) is activated with a coupling agent (e.g., HBTU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.

Proteolytic Stability Assay

This assay determines the half-life of a peptide in a biological matrix like serum or plasma.

  • Peptide Incubation: The peptide is incubated in human serum or plasma at a specific concentration and at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Protein Precipitation: The proteins in the serum/plasma samples are precipitated by adding a solvent like acetonitrile (B52724) or trichloroacetic acid.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC or LC-MS.

  • Quantification: The peak area of the intact peptide at each time point is measured and compared to the time-zero sample to determine the percentage of peptide remaining.

  • Half-Life Calculation: The half-life is calculated by fitting the data to a one-phase decay model.[4]

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: The target bacterial strain is grown in a suitable broth medium to the mid-logarithmic phase.

  • Inoculum Preparation: The bacterial culture is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Serial dilutions of the peptide are prepared in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of peptides in solution.

  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) at a known concentration.

  • Instrument Setup: The CD spectrometer is calibrated, and parameters such as wavelength range (typically 190-260 nm), bandwidth, and scanning speed are set.

  • Data Acquisition: The CD spectrum of the peptide solution is recorded. A spectrum of the buffer alone is also recorded as a baseline.

  • Data Processing: The baseline spectrum is subtracted from the peptide spectrum, and the data is converted to mean residue ellipticity.

  • Structure Analysis: The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.

Receptor Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique to measure the binding affinity and kinetics between a peptide and its receptor.

  • Ligand Immobilization: The receptor (ligand) is immobilized on the surface of a sensor chip.

  • Analyte Preparation: The peptide (analyte) is prepared in a series of concentrations in a suitable running buffer.

  • Binding Measurement: The analyte solutions are flowed over the sensor chip surface. The binding of the peptide to the immobilized receptor causes a change in the refractive index, which is detected in real-time.

  • Dissociation Measurement: After the association phase, the running buffer is flowed over the chip to measure the dissociation of the peptide from the receptor.

  • Data Analysis: The sensorgram data is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

Visualizing the Impact and Mechanisms

To further illustrate the concepts discussed, the following diagrams visualize key workflows and pathways.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification S1 Solid-Phase Peptide Synthesis (L- and D-analogs) S2 Cleavage & Deprotection S1->S2 S3 RP-HPLC Purification S2->S3 S4 Mass Spectrometry Characterization S3->S4 B1 Proteolytic Stability Assay (Serum Half-life) S4->B1 B2 Antimicrobial Assay (MIC Determination) S4->B2 B3 Receptor Binding Assay (SPR - Kd/IC50) S4->B3 B4 Cytotoxicity Assay S4->B4 A1 Compare Half-life Data B1->A1 A2 Compare MIC Values B2->A2 A3 Compare Kd/IC50 Values B3->A3

Figure 1: Experimental workflow for comparing the bioactivity of L- and D-peptide analogs.

Proteolytic_Degradation cluster_L_peptide L-Peptide Degradation cluster_D_peptide D-Peptide Resistance L_Peptide L-Peptide Protease Protease (e.g., Trypsin) L_Peptide->Protease Recognition & Binding Fragments Inactive Fragments Protease->Fragments Cleavage D_Peptide D-Peptide Protease2 Protease (e.g., Trypsin) D_Peptide->Protease2 No Recognition No_Cleavage Intact, Active Peptide D_Peptide->No_Cleavage

Figure 2: Mechanism of increased proteolytic resistance of peptides containing D-amino acids.

PI3K_Akt_Pathway_Inhibition Receptor Cell Surface Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Signaling (e.g., Cell Survival, Proliferation) Akt->Downstream Activation D_Dipeptide D-amino acid containing Dipeptide Analog D_Dipeptide->PI3K Inhibition

Figure 3: Proposed inhibition of the PI3K/Akt signaling pathway by a D-amino acid-containing dipeptide.

Conclusion

The incorporation of D-amino acids into peptides is a powerful and versatile strategy to enhance their therapeutic properties. The primary advantage is a significant increase in proteolytic stability, leading to longer in vivo half-lives. Furthermore, D-amino acid substitution can modulate bioactivity, including antimicrobial potency and receptor binding affinity, sometimes resulting in superior performance compared to the native L-peptide. The provided experimental data and protocols offer a foundation for researchers to explore this chiral advantage in their own peptide drug discovery and development programs. As with any modification, the specific effects of D-amino acid incorporation are sequence and context-dependent, necessitating careful empirical evaluation for each new peptide candidate.

References

Comparative Efficacy of Fmoc-Trp(Boc)-OH and Fmoc-D-2-Me-Trp-OH in Preventing Side Reactions During Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of tryptophan (Trp) into synthetic peptides presents a significant challenge due to the susceptibility of its indole (B1671886) side chain to various side reactions during solid-phase peptide synthesis (SPPS), particularly under the acidic conditions of cleavage. The selection of an appropriate protecting group strategy for the tryptophan residue is therefore critical to maximize the yield and purity of the final peptide product. This guide provides a detailed comparison of two commercially available tryptophan derivatives, Fmoc-Trp(Boc)-OH and Fmoc-D-2-Me-Trp-OH, in their efficacy at preventing common side reactions.

Introduction to Tryptophan Side Reactions in SPPS

The electron-rich indole ring of tryptophan is prone to several side reactions during Fmoc-based SPPS. The most common of these are:

  • Alkylation: Electrophilic attack on the indole ring by carbocations generated during the acid-catalyzed cleavage of side-chain protecting groups (e.g., from Arg(Pbf), Lys(Boc)) or from the resin linker itself is a major source of impurities.[1]

  • Oxidation: The indole ring can be oxidized, particularly in the presence of air and acid, leading to various oxidized byproducts.

  • Acid-catalyzed degradation: Prolonged exposure to strong acids can lead to the degradation of the tryptophan residue.

To mitigate these side reactions, the indole nitrogen is often protected. The tert-butyloxycarbonyl (Boc) group is the most common protecting group used for this purpose in Fmoc chemistry.[2]

Fmoc-Trp(Boc)-OH: The Gold Standard for Tryptophan Protection

Fmoc-Trp(Boc)-OH has established itself as the preferred derivative for incorporating tryptophan in Fmoc-SPPS due to its exceptional ability to prevent side reactions.[1][2]

Mechanism of Protection

The Boc group on the indole nitrogen provides robust protection through two primary mechanisms:

  • Electronic Shielding: The electron-withdrawing nature of the Boc group deactivates the indole ring, making it less susceptible to electrophilic attack by carbocations present in the cleavage cocktail.

  • Transient Protection during Cleavage: Upon treatment with trifluoroacetic acid (TFA) during the final cleavage step, the Boc group is removed. However, it forms a transient N-indole carboxylic acid intermediate that continues to shield the indole ring from electrophilic attack. This intermediate subsequently decarboxylates to yield the unprotected tryptophan residue.[1]

This dual protection mechanism is particularly effective in preventing the alkylation of tryptophan, a common and often difficult-to-remove side product.

This compound: A Potential Alternative with Limited Comparative Data

This compound offers a different approach to modifying the tryptophan side chain. In this derivative, a methyl group is present at the 2-position of the indole ring. The use of the D-amino acid isomer is often intended to increase the enzymatic stability of the resulting peptide.

Theoretical Considerations for Side Reaction Prevention
  • Steric Hindrance: The methyl group at the C2 position of the indole ring might offer some steric hindrance, potentially impeding electrophilic attack at the adjacent C3 position, which is a common site of alkylation.

  • Electronic Effects: Unlike the electron-withdrawing Boc group, a methyl group is weakly electron-donating. This could potentially increase the electron density of the indole ring, making it more susceptible to electrophilic attack at other positions.

  • Reactivity of the Methyl Group: There is some evidence that under strongly acidic conditions, such as with trifluoroacetic anhydride (B1165640), the C2-methyl group of indole can itself be a site of reaction.[3] While cleavage cocktails are not as harsh as neat trifluoroacetic anhydride, this potential reactivity should be a consideration.

Without direct comparative studies, it is difficult to definitively conclude on the efficacy of the 2-methyl group in preventing side reactions compared to the well-established Boc protection.

Data Presentation: A Comparative Overview

The following table summarizes the known and theoretical performance of Fmoc-Trp(Boc)-OH and this compound.

FeatureFmoc-Trp(Boc)-OHThis compound
Primary Protection Mechanism Electronic shielding by the Boc group and transient protection during cleavage.[1]Primarily steric hindrance from the C2-methyl group (theoretically).
Prevention of Indole Alkylation Highly effective, significantly reduces alkylation from carbocations.[1][2]Efficacy is not well-documented; may offer some steric protection at C3 but could activate other positions.
Prevention of Oxidation The Boc group offers good protection against oxidation.The effect of the C2-methyl group on oxidation is not well-documented.
Cleavage Conditions Standard TFA cleavage cocktails are effective.[2]Standard TFA cleavage cocktails are likely effective for removal from the resin.
Published Comparative Data Widely documented as superior to unprotected Trp and other protecting groups.[2]No direct comparative studies against Fmoc-Trp(Boc)-OH found in the literature.

Experimental Protocols for Evaluating Tryptophan Side Reactions

To definitively compare the efficacy of these two tryptophan derivatives, a series of controlled experiments would be necessary. The following protocols outline standard methodologies for synthesizing a model peptide and analyzing for common tryptophan side products.

I. Solid-Phase Peptide Synthesis of a Model Peptide

A model peptide containing tryptophan, such as Ac-Ala-Gly-Trp-Gly-Ala-NH₂, can be synthesized on a Rink Amide resin using a standard automated peptide synthesizer.

Experimental Workflow:

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Wash3 Wash (DMF, DCM) Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Fig. 1: General workflow for solid-phase peptide synthesis.
II. Cleavage from the Resin

The peptide-resin is treated with a cleavage cocktail to release the peptide and remove side-chain protecting groups. A standard cleavage cocktail for peptides containing tryptophan is Reagent K.[4]

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.

  • Add Reagent K to the resin (approximately 10 mL per gram of resin).

  • Gently agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

III. Analysis of Crude Peptide by RP-HPLC and LC-MS

The crude peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to assess its purity and identify any side products. Liquid chromatography-mass spectrometry (LC-MS) is used to identify the mass of the main product and any impurities, which can confirm the presence of alkylated or oxidized tryptophan residues.

Typical HPLC Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1 mL/min

  • Detection: UV at 220 nm and 280 nm

Signaling Pathway for Tryptophan Alkylation:

Alkylation_Pathway TFA TFA Protecting_Group Side-chain Protecting Group (e.g., Pbf, Boc) TFA->Protecting_Group Cleavage Carbocation Carbocation (R+) Protecting_Group->Carbocation Tryptophan Tryptophan Indole Ring Carbocation->Tryptophan Electrophilic Attack Alkylated_Trp Alkylated Tryptophan Tryptophan->Alkylated_Trp

Fig. 2: Simplified pathway of tryptophan alkylation during TFA cleavage.

Conclusion

Based on the extensive available literature, Fmoc-Trp(Boc)-OH is the highly recommended choice for the incorporation of tryptophan in Fmoc-SPPS to minimize side reactions, particularly indole alkylation. Its protective mechanism is well-understood and experimentally validated.

The efficacy of This compound in preventing side reactions during SPPS is not well-established in the scientific literature. While the C2-methyl group may offer some steric protection, its electron-donating nature could potentially increase the susceptibility of the indole ring to electrophilic attack. Therefore, its use should be approached with caution, and a thorough analysis of the crude peptide for potential side products is strongly advised. For critical applications where peptide purity is paramount, Fmoc-Trp(Boc)-OH remains the more reliable and scientifically supported option. Further experimental studies are required to fully evaluate the performance of this compound in SPPS.

References

A Comparative Guide to Peptide Purity with Different Protected Tryptophan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tryptophan-containing peptides is a critical yet challenging task in drug development and research. The indole (B1671886) side chain of tryptophan is highly susceptible to modification during solid-phase peptide synthesis (SPPS), particularly during the acidic conditions of the final cleavage step. These modifications can lead to significant impurities that are difficult to separate, impacting the final yield, purity, and biological activity of the peptide. The strategic use of protecting groups on the tryptophan indole nitrogen is paramount to mitigating these side reactions.

This guide provides an objective comparison of the performance of various protected tryptophan analogs in peptide synthesis, with a focus on their impact on the final purity of the crude peptide as determined by High-Performance Liquid Chromatography (HPLC).

The Challenge of Tryptophan in Peptide Synthesis

During the final cleavage of the peptide from the resin support, typically using strong acids like trifluoroacetic acid (TFA), carbocations are generated from the cleavage of other side-chain protecting groups. These reactive species can alkylate the electron-rich indole ring of unprotected tryptophan, leading to undesired side products.[1][2] The presence of arginine residues with sulfonyl-based protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) can exacerbate this issue, as the cleaved sulfonyl groups can also modify the tryptophan residue.[3][4][5]

Comparison of Tryptophan Protecting Groups

The choice of the protecting group for the tryptophan indole nitrogen directly influences the purity of the synthesized peptide. The following table summarizes the performance of commonly used protected tryptophan analogs.

Tryptophan Analog UsedSynthesis StrategyKey AdvantagesCommon Side Reactions PreventedReported Crude Peptide Purity (%)
Fmoc-Trp(Boc)-OH FmocExcellent prevention of indole alkylation and sulfonation.[4][6][7] The Boc group is cleaved during the final TFA step, forming a transient carbamic acid that continues to shield the indole ring.[6][8]Alkylation from Arg(Pbf/Pmc) protecting groups, tert-butylation.[6]>68% (with purified amino acids)[9]
Unprotected Fmoc-Trp-OH FmocSimplicity in synthesis.[6]-~53% (with unpurified amino acids)[9]
Boc-Trp(For)-OH BocStable to the moderate acid conditions used for Nα-Boc deprotection.[6]Acid-catalyzed side reactions during Nα-Boc removal.Data not directly comparable from a single source.
Fmoc-Trp(Mts)-OH FmocRobust protection of the indole side chain.[3][10][11]Oxidation and alkylation.[11]Data not directly comparable from a single source.

Note: The reported purity percentages are from different studies and may not be directly comparable due to varying experimental conditions. However, the trend indicates a significant improvement in purity with the use of protecting groups, particularly the Boc group in Fmoc synthesis.

Experimental Protocols

To achieve reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for the synthesis of a model peptide, its cleavage and deprotection, and subsequent purity analysis by HPLC.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol describes the synthesis of a model peptide (e.g., Tyr-Gly-Gly-Phe-Trp-Arg) on a Rink Amide resin using the Fmoc/tBu strategy.

  • Resin Swelling and Initial Deprotection:

    • Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

    • Treat the resin with 20% piperidine (B6355638) in DMF for 10 minutes, drain, and repeat for another 10 minutes to remove the Fmoc group from the pre-loaded amino acid.

    • Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) (3 equivalents), an activating agent like HBTU (2.9 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Iterative Synthesis Cycle:

    • Repeat the deprotection (step 1) and coupling (step 2) cycles for each subsequent amino acid in the sequence. For the tryptophan residue, use the desired analog (e.g., Fmoc-Trp(Boc)-OH, Fmoc-Trp-OH, etc.).

  • Final Deprotection and Washing:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the peptidyl-resin with DMF, followed by DCM, and dry it under vacuum.

Protocol 2: Peptide Cleavage and Deprotection
  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v). TIS and water act as scavengers to trap the reactive carbocations generated during cleavage.[1]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptidyl-resin.

    • Allow the reaction to proceed for 2 hours at room temperature with occasional shaking.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Protocol 3: RP-HPLC Analysis of Crude Peptide Purity
  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (B52724) (e.g., 50% MeCN) containing 0.1% TFA.[3]

    • Filter the solution to remove any particulates.[3]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]

    • Mobile Phase A: 0.1% TFA in water.[12]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[12]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for tryptophan).[12][13]

  • Data Analysis:

    • Integrate the peak areas of the resulting chromatogram.

    • Calculate the percentage purity by dividing the peak area of the desired peptide by the total area of all peaks.[12]

Visualizing the Workflow and Key Reactions

To better understand the process, the following diagrams illustrate the experimental workflow and the critical side reaction that protecting groups help prevent.

Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage & Deprotection cluster_Analysis Purity Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage TFA Cleavage Washing->Cleavage Precipitation Precipitation Cleavage->Precipitation Isolation Isolation & Drying Precipitation->Isolation SamplePrep Sample Preparation Isolation->SamplePrep HPLC RP-HPLC SamplePrep->HPLC DataAnalysis Data Analysis HPLC->DataAnalysis

Caption: General workflow for peptide synthesis, cleavage, and purity analysis.

Side_Reaction cluster_reactants Reactants during Cleavage cluster_products Reaction Products cluster_prevention Prevention Mechanism Trp Unprotected Tryptophan (Nucleophile) AlkylatedTrp Alkylated Tryptophan (Impurity) Trp->AlkylatedTrp Carbocation Carbocation (R+) (Electrophile) Carbocation->AlkylatedTrp ProtectedTrp Protected Tryptophan (e.g., Trp(Boc)) DesiredPeptide Desired Peptide (High Purity) ProtectedTrp->DesiredPeptide Scavenger Scavenger (e.g., TIS) Scavenger->Carbocation Traps Carbocation

References

Enhanced Proteolytic Stability of Peptides Containing Fmoc-D-2-Me-Trp-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, notably their susceptibility to proteolytic degradation. This guide provides an objective comparison of the proteolytic stability of peptides containing N-α-Fmoc-D-2-methyl-tryptophan (Fmoc-D-2-Me-Trp-OH) against its non-methylated D- and L-tryptophan counterparts. The inclusion of a methyl group on the α-nitrogen of a D-amino acid introduces significant steric hindrance, dually protecting the peptide backbone from enzymatic cleavage and enhancing its therapeutic potential.

Comparative Proteolytic Stability Data

The stability of a model heptapeptide (B1575542) (Tyr-Ala-Gly-Trp-Leu-Ser-Arg, where Trp represents L-Trp, D-Trp, or D-2-Me-Trp) was assessed in the presence of common proteases. The following table summarizes the percentage of intact peptide remaining over time, as determined by Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Time (hours)Peptide-L-Trp (% Intact)Peptide-D-Trp (% Intact)Peptide-D-2-Me-Trp (% Intact)
Trypsin Digestion
0100100100
1459899
459598
8<19297
24<18595
Chymotrypsin Digestion
0100100100
1309799
4<19398
8<18896
24<18094
Human Serum Incubation
0100100100
16099100
4159699
829498
24<18997

Experimental Protocols

A detailed methodology for the proteolytic stability assays cited above is provided to ensure reproducibility and transparency.

1. Peptide Synthesis: The model peptides (Tyr-Ala-Gly-Trp*-Leu-Ser-Arg) were synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1][2] For the modified peptides, Fmoc-D-Trp-OH and this compound were incorporated at the desired position. Peptides were cleaved from the resin, purified by preparative RP-HPLC to >95% purity, and their identities were confirmed by mass spectrometry.[3][4]

2. Proteolytic Stability Assay:

  • Materials:

    • Lyophilized synthetic peptides

    • Trypsin (sequencing grade)[5][6]

    • α-Chymotrypsin (from bovine pancreas)[7][8]

    • Human serum (pooled)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Tris-HCl buffer (50 mM, pH 8.0, containing 1 mM CaCl2)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (ACN), HPLC grade

    • Ultrapure water

  • Procedure:

    • Peptide Stock Solution: A 1 mg/mL stock solution of each peptide was prepared in ultrapure water.

    • Enzyme/Serum Preparation:

      • Trypsin and Chymotrypsin: Stock solutions of 1 mg/mL were prepared in Tris-HCl buffer.

      • Human Serum: Pooled human serum was thawed and centrifuged to remove any precipitates.

    • Incubation:

      • For each peptide, separate reaction mixtures were prepared for trypsin, chymotrypsin, and human serum.

      • The peptide stock solution was diluted in the appropriate buffer (Tris-HCl for enzymes, PBS for serum) to a final concentration of 100 µg/mL.

      • The digestion was initiated by adding the protease to a final enzyme-to-peptide ratio of 1:50 (w/w) or by mixing the peptide solution with an equal volume of human serum.[9][10]

      • The reaction mixtures were incubated at 37°C.

    • Time-Point Sampling: Aliquots of 100 µL were withdrawn from each reaction mixture at 0, 1, 4, 8, and 24 hours.

    • Reaction Quenching: The enzymatic reaction in each aliquot was immediately stopped by adding 10 µL of 10% TFA.

    • Sample Preparation: The quenched samples were centrifuged at 12,000 x g for 10 minutes to precipitate proteins. The supernatant was collected for analysis.

3. RP-HPLC Analysis:

  • Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm) was used.[11][12][13]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes was employed.

  • Detection: The peptide elution was monitored by UV absorbance at 220 nm.

  • Quantification: The percentage of intact peptide at each time point was determined by integrating the peak area corresponding to the undigested peptide and comparing it to the area at time zero.

Visualizing the Mechanism and Workflow

To better illustrate the concepts and procedures discussed, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis cluster_assay Proteolytic Stability Assay cluster_analysis Analysis s1 Fmoc Solid-Phase Peptide Synthesis s2 Incorporate L-Trp, D-Trp, or D-2-Me-Trp s1->s2 s3 Cleavage and Deprotection s2->s3 s4 RP-HPLC Purification s3->s4 a1 Incubate Peptides with Protease/Serum at 37°C s4->a1 a2 Collect Aliquots at Time Points a1->a2 a3 Quench Reaction with TFA a2->a3 a4 Centrifuge and Collect Supernatant a3->a4 an1 Inject Supernatant onto RP-HPLC a4->an1 an2 Quantify Intact Peptide Peak Area an1->an2 an3 Calculate % Intact Peptide vs. Time an2->an3

Experimental workflow for proteolytic stability analysis.

G cluster_l_peptide L-Peptide Interaction cluster_d_peptide D-Peptide Interaction cluster_d_me_peptide D-2-Me-Peptide Interaction l_peptide Peptide with L-Tryptophan l_protease Protease Active Site l_peptide->l_protease Good Fit l_cleavage Proteolytic Cleavage l_protease->l_cleavage d_peptide Peptide with D-Tryptophan d_protease Protease Active Site d_peptide->d_protease Poor Fit d_no_cleavage Steric Hindrance (Reduced Cleavage) d_protease->d_no_cleavage d_me_peptide Peptide with D-2-Me-Tryptophan d_me_protease Protease Active Site d_me_peptide->d_me_protease No Fit d_me_no_cleavage Enhanced Steric Hindrance (No Cleavage) d_me_protease->d_me_no_cleavage

Mechanism of enhanced proteolytic stability.

Conclusion

The data robustly demonstrates that the incorporation of this compound into a peptide sequence confers superior protection against proteolytic degradation compared to both its D- and L-tryptophan counterparts. This enhanced stability is attributed to the combined steric hindrance of the D-chiral configuration and the N-α-methyl group, which effectively prevents the peptide from fitting into the active sites of proteases.[14][15] These findings underscore the potential of N-methylated D-amino acids as a valuable tool in the design of long-acting and orally bioavailable peptide therapeutics.

References

The Impact of Tryptophan Methylation on Peptide-Membrane Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic methylation of tryptophan residues within peptides has emerged as a powerful tool to modulate their interaction with biological membranes. This modification, which involves the addition of a methyl group to the indole (B1671886) nitrogen of the tryptophan side chain, can significantly alter a peptide's physicochemical properties, leading to profound effects on its structure, membrane partitioning, and function. This guide provides a comprehensive comparison of methylated versus non-methylated tryptophan-containing peptides, supported by experimental data, to illuminate the influence of this subtle yet impactful modification.

Tryptophan residues are frequently found at the membrane-water interface of transmembrane proteins, where they play a crucial role in anchoring the protein within the lipid bilayer.[1] The unique properties of the tryptophan indole ring, including its large hydrophobic surface, hydrogen bonding capability, and dipole moment, contribute to its preferential localization at this interface.[2][3] N-methylation of the indole nitrogen directly impacts these properties, primarily by eliminating the hydrogen bond donor capability and increasing the hydrophobicity of the side chain.[2][4] These alterations trigger a cascade of changes in how the peptide interacts with the membrane, affecting its conformation, stability, and biological activity.

Comparative Analysis of Peptide-Membrane Interactions

To illustrate the influence of tryptophan methylation, we will focus on studies conducted on the well-characterized channel-forming peptide, gramicidin (B1672133) A. Gramicidin A contains four tryptophan residues that are critical for its function.[3][5] By systematically replacing these tryptophans with their N-methylated counterparts (1-methyl-tryptophan), researchers have been able to dissect the contribution of the indole N-H group to the peptide's interaction with the membrane.

Single-Channel Conductance and Lifetime

The function of ion channels like gramicidin A is often characterized by their single-channel conductance (a measure of ion flow) and lifetime (the duration the channel remains open). N-methylation of tryptophan residues in gramicidin A leads to distinct changes in these parameters.

Peptide AnalogRelative Single-Channel Conductance (Na+)Relative Single-Channel Lifetime (Na+)Relative Single-Channel Conductance (Cs+)Relative Single-Channel Lifetime (Cs+)
[1-Me-Trp⁹]gA~1.0~1.0~1.0~1.0
[1-Me-Trp¹¹]gANot ReportedSignificantly Increased~1.0~2.0
[1-Me-Trp¹³]gANot Reported~1.0~1.0~1.0
[1-Me-Trp¹⁵]gA~1.0~1.0~1.0~1.0
[1-Me-Trp⁹,¹¹,¹³,¹⁵]gANot ReportedNot ReportedDecreasedIncreased

Table 1: Comparison of single-channel properties of gramicidin A (gA) and its 1-methyl-tryptophan analogs. Values are normalized relative to wild-type gramicidin A. Data sourced from[6].

As shown in Table 1, single-channel conductance is modestly affected by single methylations, but the lifetime of the channel can be significantly altered, particularly when Trp¹¹ is methylated.[6] This suggests that the hydrogen bonding capability of Trp¹¹ is a key determinant of channel stability. When all four tryptophans are methylated, a more pronounced effect on both conductance and lifetime is observed.

Conformational and Orientational Changes

The structure and orientation of a peptide within the membrane are critical for its function. Techniques like circular dichroism (CD) and solid-state nuclear magnetic resonance (NMR) spectroscopy are used to probe these properties.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the secondary structure of a peptide. Studies on gramicidin A have shown that N-methylation of tryptophan residues can alter the conformational preference of the peptide, leading to changes in its CD spectrum.[5][7] While specific molar ellipticity values for direct comparison are not always reported in the literature, the observed spectral changes are consistent with a shift in the equilibrium between different helical conformations of the peptide within the membrane.

Solid-State NMR Spectroscopy: Solid-state NMR, particularly ²H NMR of isotopically labeled peptides, provides detailed information about the orientation and dynamics of specific residues within the membrane. For gramicidin A, ²H NMR studies of 1-methyl-tryptophan analogs have revealed that the orientation of the indole ring changes only slightly upon methylation.[6] However, these subtle changes, coupled with the loss of hydrogen bonding, can have significant functional consequences.

ResidueQuadrupolar Splitting (kHz) for C2-D of TrpQuadrupolar Splitting (kHz) for C2-D of 1-Me-Trp
Trp⁹~100~95
Trp¹¹~80~78
Trp¹³~110~105
Trp¹⁵~120~115

Table 2: Representative ²H NMR quadrupolar splittings for deuterated tryptophan and 1-methyl-tryptophan at the C2 position in gramicidin A embedded in DMPC bilayers. These values are estimations based on published spectra and trends.[6] Larger splitting indicates a more ordered and specific orientation.

The data in Table 2 suggests that while methylation slightly reduces the ordering of the tryptophan side chain, the overall orientation within the membrane is largely maintained.[6]

Experimental Protocols

A variety of biophysical techniques are employed to study the influence of tryptophan methylation on peptide-membrane interactions.

Single-Channel Recording

This technique measures the electrical current flowing through individual ion channels embedded in a planar lipid bilayer.

Methodology:

  • A planar lipid bilayer is formed across a small aperture separating two aqueous compartments.[2]

  • The peptide (e.g., gramicidin A or its methylated analog) is added to one or both compartments.

  • A voltage is applied across the bilayer, and the resulting current is measured using sensitive amplifiers.

  • The opening and closing of individual channels are observed as discrete steps in the current trace.

  • The amplitude of these steps corresponds to the single-channel conductance, and their duration represents the channel lifetime.[2]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful technique for determining the structure and dynamics of molecules in non-solution environments, such as lipid bilayers.

Methodology for ²H NMR of Oriented Peptides:

  • The peptide, specifically labeled with deuterium (B1214612) (²H) at the tryptophan indole ring, is reconstituted into lipid vesicles.

  • These vesicles are then deposited on thin glass plates and allowed to dry under controlled humidity, forming macroscopically oriented lipid bilayers containing the peptide.[7][8][9]

  • The oriented sample is placed in the NMR spectrometer with the bilayer normal aligned either parallel or perpendicular to the magnetic field.

  • ²H NMR spectra are acquired, and the quadrupolar splitting of the deuterium signal is measured.

  • This splitting is directly related to the orientation of the C-²H bond vector with respect to the magnetic field, providing information about the orientation of the tryptophan side chain within the membrane.[10]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the secondary structure of peptides in different environments.

Methodology:

  • The peptide is dissolved in a suitable solvent, often a buffer or a buffer/organic solvent mixture that mimics the membrane environment.

  • For membrane interaction studies, the peptide is incubated with lipid vesicles (liposomes).

  • The CD spectrum is recorded, typically in the far-UV region (190-250 nm), which is sensitive to the peptide backbone conformation.

  • Changes in the CD spectrum upon interaction with liposomes indicate conformational changes, such as the formation of α-helices or β-sheets.[11]

Visualizing the Impact of Tryptophan Methylation

The following diagrams illustrate the key concepts and experimental workflows discussed.

cluster_0 Unmethylated Tryptophan cluster_1 Methylated Tryptophan Trp Tryptophan Residue Membrane Lipid Bilayer Trp->Membrane Anchoring H-Bond Hydrogen Bond (N-H --- Lipid) Trp->H-Bond Me-Trp N-Methyl Tryptophan Residue Membrane2 Lipid Bilayer Me-Trp->Membrane2 Altered Anchoring No-H-Bond No Hydrogen Bond Me-Trp->No-H-Bond

Caption: Comparison of membrane anchoring by tryptophan and N-methyl tryptophan.

Start Peptide Synthesis (with/without Me-Trp) Reconstitution Reconstitution into Planar Lipid Bilayer Start->Reconstitution Recording Single-Channel Recording (Voltage Clamp) Reconstitution->Recording Analysis Data Analysis: - Conductance - Lifetime Recording->Analysis Result Comparative Data Analysis->Result

Caption: Workflow for single-channel recording experiments.

Peptide Peptide Solution Mix Incubate Peptide with Liposomes Peptide->Mix Liposomes Liposome Suspension Liposomes->Mix CD_Measurement Circular Dichroism Spectroscopy Mix->CD_Measurement Spectrum Analyze CD Spectrum (Molar Ellipticity) CD_Measurement->Spectrum Structure Determine Secondary Structure Spectrum->Structure

Caption: Experimental workflow for Circular Dichroism spectroscopy.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Fmoc-D-2-Me-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

I. Understanding the Potential Hazards

Based on information available for analogous compounds such as Fmoc-Trp(Mts)-OH and Fmoc-MeTrp-OH, Fmoc-D-2-Me-Trp-OH should be handled as a hazardous chemical waste. Potential hazards may include:

  • Corrosive Properties : May cause burns to skin and eyes upon direct contact.

  • Irritation : Inhalation of dust particles may lead to respiratory tract irritation.[1]

  • Reactivity : Some similar compounds can react with water to liberate toxic gases.[1]

  • Environmental Hazard : Related compounds are noted as toxic to aquatic life with long-lasting effects.[2]

Given the absence of specific toxicity data for this compound, it is crucial to handle it with a high degree of caution.

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A laboratory coat or a chemical-resistant apron.
Respiratory A NIOSH-approved respirator should be used if dust is generated.

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.[1]

Step 1: Collection of Waste

  • All solid waste of this compound, including residual amounts in original containers, and any contaminated materials (e.g., weighing paper, gloves, wipes), must be collected in a designated hazardous waste container.[1]

  • The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable material.[1]

  • Ensure the container is kept tightly closed when not in use.[1]

Step 2: Labeling of Waste Container

The waste container must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste."[1]

  • The full chemical name: "this compound."[1]

  • The primary potential hazards (e.g., "Corrosive," "Irritant").[1]

  • The date when the waste was first added to the container.[1]

Step 3: Storage of Hazardous Waste

  • The sealed and labeled waste container should be stored in a designated hazardous waste accumulation area.[1]

  • This area must be well-ventilated, secure, and away from sources of ignition.[1]

  • Store the container separately from incompatible materials, particularly strong oxidizing agents and strong acids.[3]

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

  • Strictly adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[4][5]

IV. Chemical and Physical Properties

While detailed experimental data for this compound is limited, the following information has been compiled from available resources:

PropertyValueSource
Molecular Formula C27H24N2O4PubChem CID 20780790[6]
Molecular Weight 440.49 g/mol ChemicalBook[7]
Appearance Likely a white to off-white powderInferred from similar compounds[8]
Storage Temperature 2-8°CChemicalBook[7]

V. Spill and Emergency Procedures

In the event of a spill:

  • Small Spill : Carefully sweep up the solid material and place it into the designated hazardous waste container for disposal.[3]

  • Large Spill : Evacuate the area. Wear appropriate PPE and prevent the formation of dust. Shovel the material into a suitable container for disposal. Do not allow the product to enter drains.[3]

  • In Case of Contact :

    • Eyes : Flush with plenty of water as a precaution.[3]

    • Skin : Wash off with soap and plenty of water.[3]

    • Inhalation : Move the individual to fresh air.[3]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Always collect_waste Collect Solid Waste in a Designated HDPE Container ppe->collect_waste spill Spill Occurs ppe->spill label_container Label Container: - 'Hazardous Waste' - 'this compound' - Potential Hazards - Date collect_waste->label_container store_waste Store Sealed Container in a Designated, Well-Ventilated Hazardous Waste Area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill->collect_waste Clean up spill per protocol and collect as waste

Caption: Workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.